1-(Oxolane-3-carbonyl)pyrrolidin-3-amine
説明
特性
CAS番号 |
1250092-78-4 |
|---|---|
分子式 |
C9H16N2O2 |
分子量 |
184.24 g/mol |
IUPAC名 |
(3-aminopyrrolidin-1-yl)-(oxolan-3-yl)methanone |
InChI |
InChI=1S/C9H16N2O2/c10-8-1-3-11(5-8)9(12)7-2-4-13-6-7/h7-8H,1-6,10H2 |
InChIキー |
ONYYFEMFLNTJEZ-UHFFFAOYSA-N |
SMILES |
C1CN(CC1N)C(=O)C2CCOC2 |
正規SMILES |
C1CN(CC1N)C(=O)C2CCOC2 |
製品の起源 |
United States |
Physicochemical Profiling and Structural Dynamics of 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine: A Comprehensive Technical Guide
Executive Summary
In the modern landscape of drug discovery, the shift toward highly saturated, three-dimensional molecular architectures has become a cornerstone of lead optimization. 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine (CAS: 1250092-78-4)[1] is a highly versatile, sp3-rich heterocyclic building block. Comprising a pyrrolidine ring and an oxolane (tetrahydrofuran) ring linked via an amide bond, this compound exemplifies the structural complexity required to overcome the limitations of planar, aromatic-heavy screening libraries[2]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, synthetic assembly, analytical characterization, and pharmacokinetic advantages.
Molecular Architecture & Physicochemical Properties
The physicochemical behavior of 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine is dictated by the precise arrangement of its functional groups. The data below summarizes its core metrics:
| Property | Value |
| IUPAC Name | (3-Aminopyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone |
| CAS Number | 1250092-78-4 |
| Molecular Formula | C9H16N2O2 |
| Molecular Weight | 184.24 g/mol |
| Fraction sp3 (Fsp3) | 0.89 (8 sp3 carbons / 9 total carbons) |
| Estimated pKa (Amine) | ~9.3 |
| Estimated XLogP3 | -0.5 to -1.0 |
| Topological Polar Surface Area | 55.1 Ų |
Causality of Physicochemical Behavior
The amide bond linking the two heterocycles plays a critical role in the molecule's electronic distribution. The delocalization of the lone pair on the pyrrolidine nitrogen (N1) into the adjacent carbonyl group completely neutralizes its basicity. Consequently, the primary amine at the C3 position remains the sole basic center, exhibiting a pKa typical of aliphatic amines (~9.3)[3]. Furthermore, the high degree of saturation (Fsp3 = 0.89) combined with multiple hydrogen bond acceptors (ether oxygen, amide carbonyl) and donors (primary amine) results in a highly polar molecule with a negative LogP, ensuring exceptional aqueous solubility.
Synthesis and Structural Assembly
The assembly of 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine relies on a highly efficient amide coupling strategy, followed by a selective deprotection step to unmask the primary amine.
Experimental Protocol: Amide Coupling & Deprotection
-
Activation : Dissolve tetrahydrofuran-3-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Causality: HATU is selected over traditional carbodiimides (like EDC) for its superior efficiency and reduced epimerization in forming sterically hindered amides. DIPEA acts as a non-nucleophilic base, neutralizing the system to facilitate activation without competing as a nucleophile.
-
-
Coupling : Add Boc-3-aminopyrrolidine (1.0 eq) to the activated mixture. Stir continuously at room temperature for 2 hours.
-
Purification : Quench the reaction with water, extract with Ethyl Acetate (EtOAc), wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Deprotection : Treat the isolated Boc-protected intermediate with 4M HCl in Dioxane (or 20% TFA in DCM) for 1 hour at room temperature.
-
Causality: Strongly acidic conditions are required to selectively cleave the tert-butyloxycarbonyl (Boc) protecting group via the formation of a tert-butyl cation, liberating the primary amine as a stable hydrochloride or trifluoroacetate salt.
-
-
Neutralization : Basify the crude salt with saturated NaHCO3 and extract with a polar organic solvent mixture (e.g., DCM/MeOH 9:1) to yield the free base product.
Figure 1: Step-by-step synthetic workflow for 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine.
Analytical Characterization Workflows
To ensure structural integrity and validate the physicochemical properties of the synthesized compound, a self-validating analytical framework must be employed.
Protocol: LC-MS Analysis
-
Column Selection : Utilize a superficially porous particle (SPP) C18 column (e.g., 2.1 x 50 mm, 2.7 µm).
-
Causality: The highly polar nature of the compound (LogP < 0) requires high-efficiency retention mechanisms. SPP columns provide higher theoretical plates at lower backpressures, preventing polar analyte breakthrough in the void volume.
-
-
Mobile Phase : Solvent A: 0.1% Formic acid in Water; Solvent B: 0.1% Formic acid in Acetonitrile.
-
Gradient Method : Run a steep gradient from 2% B to 95% B over 3 minutes.
-
Detection : Employ Electrospray Ionization (ESI) in positive mode. The expected[M+H]+ pseudo-molecular ion peak is m/z 185.2.
Protocol: Potentiometric pKa Determination
-
Sample Preparation : Dissolve 2-3 mg of the compound in 10 mL of 0.15 M KCl solution.
-
Causality: The 0.15 M KCl background electrolyte maintains a constant ionic strength, ensuring that the activity coefficients of the ions remain stable and predictable during the titration.
-
-
Acidification : Add 0.1 M HCl to lower the solution pH to ~2.0.
-
Causality: Starting at a highly acidic pH ensures the primary amine is fully protonated (existing entirely in the ammonium state), providing a clear, uniform baseline for the titration curve.
-
-
Titration Phase : Incrementally add 0.1 M KOH using an automated titrator. Record the pH after each volumetric addition until a final pH of 11 is reached.
-
Data Analysis : Plot the first derivative of the titration curve (dpH/dV) to identify the inflection point. The pH at the half-equivalence point accurately corresponds to the pKa of the primary amine.
Figure 2: Potentiometric titration workflow for determining the pKa of the primary amine.
Pharmacokinetic Implications (ADME) & The Fsp3 Paradigm
The structural design of 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine perfectly aligns with the "Escape from Flatland" paradigm in modern medicinal chemistry[4]. Introduced by Lovering et al., this foundational theory posits that increasing the three-dimensionality of drug candidates—quantified by the fraction of sp3 hybridized carbons (Fsp3)—significantly enhances their progression from discovery to clinical approval[5].
With an Fsp3 of 0.89, this compound is exceptionally three-dimensional. The incorporation of saturated heterocycles like pyrrolidine and tetrahydrofuran disrupts planar pi-stacking interactions that often lead to poor solubility and aggregation[6]. This disruption directly translates to enhanced aqueous solubility and improved oral bioavailability. Furthermore, high Fsp3 architectures have been empirically linked to reduced molecular promiscuity, meaning the compound is less likely to engage in off-target binding, thereby lowering the risk of toxicity events such as CYP450 inhibition[7].
Figure 3: Pharmacokinetic advantages of high Fsp3 molecular architectures.
References
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1250092-78-4_1-(Oxolane-3-carbonyl)pyrrolidin-3-amine - CAS号查询. Chemsrc. 2
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575114-75-9|1-Ethyl-3-(5-methyltetrahydrofuran-2-yl)pyrrolidine-2,5-dione. BLDpharm. 1
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3-Aminopyrrolidine | C4H10N2 | CID 164401. PubChem (NIH). 3
-
The "Fsp3 Escape from Flatland" Theory: A Comparative Guide for Drug Discovery Professionals. Benchchem. 4
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Escaping from Flatland: [2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Generation. PMC (NIH). 5
-
Thianthrenation-Enabled Pyrrolidin-2-yl and Tetrahydrofuran-2-yl Methylation of (Hetero)Arenes. Organic Letters (ACS). 6
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Escape from Flatland 2: complexity and promiscuity. MedChemComm (RSC Publishing). 7
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Escaping Flatland: Biological Targets and Mechanistic Profiling of Novel Pyrrolidine Derivatives
Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
The sp³-Enriched Pharmacophore: Rationale for Pyrrolidine
In modern drug discovery, the transition from planar, sp²-dominated aromatic compounds to sp³-rich three-dimensional scaffolds is a proven strategy to improve clinical success rates. The pyrrolidine moiety—a five-membered saturated nitrogen-containing heterocycle—has emerged as a highly privileged pharmacophore[1].
The structural rigidity of the pyrrolidine ring restricts conformational flexibility, thereby reducing the entropic penalty upon binding to target proteins[1]. Furthermore, its basicity and hydrophilicity enhance aqueous solubility, a critical pharmacokinetic parameter[1]. Mechanistically, the secondary amine (NH) serves as a potent hydrogen bond donor, while in its masked (tertiary) form, the nitrogen atom acts as a highly directional hydrogen bond acceptor[2]. By systematically substituting the N1, C3, and C5 positions, medicinal chemists can precisely tune the vectorality of these interactions to engage diverse biological targets[1].
Primary Biological Targets & Mechanistic Pathways
Pyrrolidine derivatives exhibit profound polypharmacology. Recent structure-activity relationship (SAR) studies have elucidated their mechanisms of action across several critical therapeutic domains.
Metabolic and Endocrine Targets
-
Dipeptidyl Peptidase-4 (DPP-4): Pyrrolidine sulfonamide derivatives act as potent, competitive inhibitors of DPP-4, an enzyme responsible for the degradation of the incretin hormone GLP-1. For instance, specific 4-trifluorophenyl substituted pyrrolidine derivatives exhibit an IC₅₀ of approximately 11.32 μM[3]. By preserving active GLP-1, these compounds enhance glucose-dependent insulin secretion.
-
Pancreatic Lipase (PL): Modulating dietary fat absorption is a primary strategy for obesity management. Novel pyrrolidine derivatives have demonstrated exceptional PL inhibitory activity (IC₅₀ = 0.143 mg/mL)[4]. Molecular docking reveals that the pyrrolidine core facilitates deep insertion into the enzyme's catalytic pocket, forming critical hydrogen bonds with the catalytic triad and oxyanion hole residues (Gly76, Phe77, Asp79, and His151)[4].
-
Acetyl-CoA Carboxylase (ACC): Pyrrolidine derivatives are also being developed as ACC inhibitors to modulate cellular lipid metabolism, offering dual therapeutic potential for obesity and Type-2 Diabetes by preventing the accumulation of excess lipids in insulin-target tissues[5].
Fig 1. Mechanistic pathway of DPP-4 inhibition by pyrrolidine derivatives enhancing GLP-1.
Oncology and the Tumor Microenvironment
-
Actin Cytoskeleton: In MCF-7 breast cancer cells, specific pyrrolidine derivatives target the actin cytoskeleton. By disrupting F-actin polymerization, these compounds halt cell migration and induce apoptosis, effectively inhibiting both early and late-stage cancer cell proliferation[6].
-
CXCR4 Antagonism: The chemokine receptor CXCR4 is pivotal in cancer metastasis. Pyrrolidine-piperazine hybrid molecules have been identified as potent CXCR4 antagonists (IC₅₀ = 79 nM), successfully inhibiting CXCL12-induced cytosolic calcium flux and preventing metastatic cellular communication[3].
Neurodegenerative and Antimicrobial Targets
-
Acetylcholinesterase (AChE): Indole-pyrrolidine hybrids have shown sub-micromolar affinity for AChE (Kᵢ = 100.2 nM), significantly outperforming classical inhibitors like tacrine[7].
-
Plasmodium sp. (Malaria): To combat drug-resistant malaria, sp³-rich bridged pyrrolidine derivatives have been synthesized. Notably, 3-chloro-5-trifluoromethyl analogues exhibit potent activity against the multiple drug-resistant Dd2 strain (IC₅₀ = 5.4 μM)[8].
Quantitative Target Affinity Summary
To facilitate cross-target comparison, the following table synthesizes the binding affinities and inhibitory concentrations of key pyrrolidine derivatives against their respective biological targets.
| Biological Target | Compound Class / Modification | Affinity / Potency | Disease Indication | Reference |
| CXCR4 Receptor | Pyrrolidine-piperazine hybrid | IC₅₀ = 79 nM | Cancer Metastasis | [3] |
| AChE | 2-(2-indolyl)-quinazoline pyrrolidine | Kᵢ = 100.2 nM | Alzheimer's Disease | [7] |
| Plasmodium (Dd2) | Bridged pyrrolidine (3-Cl, 5-CF₃) | IC₅₀ = 5.4 μM | Drug-Resistant Malaria | [8] |
| DPP-4 Enzyme | Pyrrolidine sulfonamide (4-CF₃-phenyl) | IC₅₀ = 11.32 μM | Type 2 Diabetes | [3] |
| Pancreatic Lipase | Substituted pyrrolidine derivative | IC₅₀ = 0.143 mg/mL | Obesity | [4] |
Validated Experimental Protocols
As an application scientist, I emphasize that protocols must be self-validating. The inclusion of rigorous controls and mechanistic rationale for each reagent ensures data integrity.
Kinetic Pancreatic Lipase Inhibition Assay
This high-throughput colorimetric assay relies on the cleavage of p-nitrophenyl butyrate (p-NPB) by pancreatic lipase to yield p-nitrophenol, a chromophore that absorbs at 405 nm.
Mechanistic Rationale for Reagents:
-
Assay Buffer (Tris-HCl, pH 8.0, 0.1% Triton X-100): The mildly basic pH optimizes PL catalytic efficiency. Triton X-100 is critical; as a non-ionic surfactant, it prevents hydrophobic pyrrolidine derivatives from aggregating and forms micelles with p-NPB, mimicking the physiological presentation of lipids by bile salts.
-
Positive Control (Orlistat): A known irreversible PL inhibitor used to validate assay sensitivity.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the pyrrolidine derivative in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.
-
Enzyme Equilibration: In a 96-well clear-bottom plate, add 20 μL of the test compound, 10 μL of Porcine Pancreatic Lipase (1 mg/mL in buffer), and 160 μL of Assay Buffer. Incubate at 37°C for 15 minutes. Causality: This pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme's catalytic pocket before substrate competition begins.
-
Substrate Addition: Rapidly add 10 μL of p-NPB (10 mM in acetonitrile) to initiate the reaction.
-
Kinetic Reading: Immediately transfer the plate to a microplate reader. Record absorbance at 405 nm every 1 minute for 30 minutes at 37°C.
-
Self-Validation & Analysis: Calculate the Z'-factor using the DMSO vehicle (negative control) and Orlistat (positive control). A Z'-factor > 0.5 validates the assay. Determine the IC₅₀ using non-linear regression (four-parameter logistic fit) of the initial reaction velocities (V₀).
Fig 2. High-throughput colorimetric workflow for evaluating pancreatic lipase inhibition.
F-Actin Cytoskeleton Disruption Imaging (MCF-7 Cells)
To validate the mechanism of action against the actin cytoskeleton[6], fluorescence microscopy utilizing Phalloidin-FITC is employed.
Mechanistic Rationale for Reagents:
-
4% Paraformaldehyde (PFA): Used for fixation because it covalently cross-links proteins, preserving the delicate F-actin architecture without inducing artifactual depolymerization (which occurs with methanol fixation).
-
0.1% Triton X-100 in PBS: Permeabilizes the lipid bilayer, allowing the relatively large Phalloidin-FITC conjugate (~1.2 kDa) to access intracellular F-actin filaments.
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Seed MCF-7 cells at 1×10⁴ cells/well in a 96-well optical-bottom plate. Incubate for 24 hours. Treat with the pyrrolidine derivative at its IC₅₀ concentration for 24 hours.
-
Fixation: Aspirate media, wash gently with warm PBS (to prevent cold-shock actin depolymerization), and add 4% PFA for 15 minutes at room temperature.
-
Permeabilization & Blocking: Wash three times with PBS. Add 0.1% Triton X-100 for 10 minutes. Wash again, then incubate with 1% Bovine Serum Albumin (BSA) for 30 minutes. Causality: BSA blocks non-specific hydrophobic binding sites, drastically reducing background fluorescence.
-
Staining: Add Phalloidin-FITC (50 μg/mL) and DAPI (1 μg/mL) in 1% BSA/PBS for 45 minutes in the dark. Phalloidin specifically binds polymerized F-actin, while DAPI intercalates AT-rich regions of DNA to assess nuclear condensation (apoptosis).
-
Imaging: Visualize using a confocal fluorescence microscope (FITC: Ex 490 nm / Em 525 nm; DAPI: Ex 350 nm / Em 460 nm). Look for actin fragmentation and membrane blebbing as primary indicators of cytoskeletal collapse.
Conclusion
Pyrrolidine derivatives represent a masterclass in scaffold optimization. By leveraging their sp³-rich geometry, inherent basicity, and robust hydrogen-bonding capabilities, drug development professionals can direct these molecules toward highly diverse biological targets. Whether acting as competitive inhibitors in metabolic disorders (DPP-4, Pancreatic Lipase), antagonists in the tumor microenvironment (CXCR4, Actin), or high-affinity binders in neurodegenerative diseases (AChE), the pyrrolidine core remains an indispensable tool in the medicinal chemist's arsenal.
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The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity and Synthesis in Drug Discovery
Executive Summary
The pyrrolidine ring—a five-membered, saturated nitrogen-containing heterocycle—stands as a cornerstone in modern medicinal chemistry. Its prevalence in natural products (e.g., proline, nicotine) and its status as a "privileged scaffold" in FDA-approved therapeutics underscore its versatility[1]. This technical whitepaper provides an in-depth analysis of the physicochemical advantages, structural-activity relationships (SAR), and modern synthetic methodologies associated with pyrrolidine derivatives, offering actionable insights for drug development professionals.
Physicochemical and Structural Rationale (The "Why")
The widespread success of the pyrrolidine scaffold in drug design is not coincidental; it is rooted in strict physicochemical causality.
Three-Dimensionality and sp³ Hybridization
Unlike flat, aromatic heterocycles such as pyrrole, the saturated nature of the pyrrolidine ring features sp³-hybridized carbon atoms. This hybridization provides a complex, globular three-dimensional shape that allows medicinal chemists to efficiently explore 3D pharmacophore space[2]. The non-planarity of the ring introduces a phenomenon known as "pseudorotation," which allows the scaffold to adopt multiple energy-minimized conformations. This conformational flexibility, which can be locked via strategic substitutions, enables highly specific binding to enantioselective protein pockets[2][3].
Basicity and Nucleophilicity
The secondary amine of the pyrrolidine nucleus acts as a critical basic center. At physiological pH, this nitrogen is often protonated, allowing it to serve as a potent hydrogen bond donor and participate in ionic interactions with acidic residues (e.g., glutamate or aspartate) in target proteins[4]. Furthermore, the nucleophilicity of the nitrogen makes it a privileged site for functionalization; remarkably, 92% of all US FDA-approved pyrrolidine drugs are substituted at the N-1 position[2].
Key Therapeutic Applications & Structure-Activity Relationships (SAR)
Pyrrolidine derivatives have demonstrated a remarkable breadth of pharmacological effects, particularly in the management of metabolic disorders and oncology[5][6].
Antidiabetic Agents (DPP-IV Inhibitors)
Pyrrolidine-based compounds are highly effective inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme responsible for the degradation of incretin hormones like GLP-1. In drugs such as Vildagliptin, the pyrrolidine ring fits perfectly into the S2 pocket of the DPP-IV enzyme. SAR studies reveal that adding bulky or electronegative substituents (e.g., a 4-trifluorophenyl group) can drastically improve enzyme inhibition, pushing IC50 values into the low micromolar or nanomolar range[6][7].
Mechanism of action for pyrrolidine-based DPP-IV inhibitors in glycemic control.
Anticancer Agents
In oncology, pyrrolidines serve as core scaffolds for Histone Deacetylase (HDAC) inhibitors and Retinoic Acid-Related Orphan Receptor γ (RORγt) ligands. Stereochemistry is paramount here: for instance, in specific RORγt ligands, a cis-configuration accommodates two phenyl rings in a face-to-face stacked arrangement, yielding an EC50 of 61 nM. Transposition of a single methyl group from the C3 to the C4 position leads to a complete loss of potency, highlighting the strict spatial requirements of the binding pocket[2].
Table 1: Quantitative SAR & Representative FDA-Approved Pyrrolidine Drugs
| Drug Name | Target / Indication | Pyrrolidine Role & SAR Rationale |
| Vildagliptin | DPP-IV (Type 2 Diabetes) | Fits the S2 pocket; basic amine interacts with Glu205/Glu206 to prevent GLP-1 cleavage[7]. |
| Captopril | ACE (Hypertension) | Proline derivative; the stereospecific carboxylate coordinates with the active site Zinc ion[4]. |
| Paritaprevir | HCV NS3 Protease (Hepatitis C) | Core scaffold providing rigid 3D structural integrity for the macrocycle[7]. |
| Procyclidine | Muscarinic Antagonist (Parkinson's) | The basic N-atom provides essential receptor anchoring via hydrogen bonding[4]. |
Modern Synthetic Methodologies & Experimental Protocols
The construction of the pyrrolidine ring requires highly stereocontrolled methods to ensure the correct 3D orientation of substituents. The most powerful and atom-economical method is the [3+2] cycloaddition [8][9].
Protocol 1: Stereoselective [3+2] Cycloaddition of Azomethine Ylides
Causality & Rationale: The [3+2] cycloaddition between an azomethine ylide and an electron-deficient alkene forms two C-C bonds and multiple stereocenters simultaneously[8]. While standard conditions (TFA at room temperature) work for activated alkenes, unactivated or "push-pull" alkenes often fail to react. By utilizing Lithium Fluoride (LiF) at 140 °C under solvent-free conditions, the activation energy barrier is overcome, forcing the in situ generation of the ylide and driving the cycloaddition to completion[9].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine the imine precursor (1.0 equiv) and the electron-deficient alkene (1.2 equiv).
-
Catalysis: Add anhydrous LiF (10 mol%) to the mixture. Self-Validation Check: Ensure the system is completely moisture-free under an argon atmosphere to prevent premature hydrolysis of the imine.
-
Activation: Heat the neat mixture to 140 °C. Self-Validation Check: The formation of the azomethine ylide intermediate can be visually confirmed by a distinct color change (typically yellow/orange).
-
Monitoring: Stir for 12 hours. Validate reaction completion via TLC (Hexane/EtOAc 7:3); the complete consumption of the starting imine confirms successful cycloaddition.
-
Purification: Cool to room temperature, dissolve the crude mixture in dichloromethane, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography to isolate the bicyclic/fused pyrrolidine[9].
Protocol 2: In Vitro Anticancer Screening (MTT Assay)
Causality & Rationale: To evaluate the biological efficacy of newly synthesized pyrrolidine derivatives, the MTT assay is utilized. This assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells. This provides a direct, quantifiable causality between the concentration of the pyrrolidine derivative and cellular mitochondrial respiration, establishing a reliable IC50[1].
Step-by-Step Methodology:
-
Cell Culture: Seed target cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5 × 10³ cells/well. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Treatment: Treat the cells with varying concentrations of the synthesized pyrrolidine derivatives (ranging from 0.1 µM to 100 µM) dissolved in DMSO (final DMSO concentration <0.1%).
-
Incubation: Incubate for 48-72 hours. Self-Validation Check: Include a positive control (e.g., Doxorubicin) and a vehicle control to validate baseline cytotoxicity.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Quantification: Remove the media, dissolve the formazan crystals in 150 µL of DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis[1].
Experimental workflow for the synthesis and screening of pyrrolidine derivatives.
Conclusion
The pyrrolidine scaffold remains an indispensable tool in the medicinal chemist's arsenal. By leveraging its unique sp³-hybridized 3D geometry, inherent basicity, and amenability to stereoselective [3+2] cycloadditions, researchers can continue to design highly potent and selective therapeutics for complex disease states spanning oncology, virology, and endocrinology.
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The Tetrahydrofuran (THF) Pharmacophore: A Structural Paradigm for High-Affinity, Resistance-Evading Ligands
Executive Summary
The tetrahydrofuran (THF) ring—a five-membered cyclic ether—has evolved from a ubiquitous organic solvent into a privileged scaffold in rational drug design. Its unique stereoelectronic properties, specifically the spatial orientation of its oxygen lone pairs and conformationally constrained ring puckering, make it an exceptional hydrogen bond acceptor. This whitepaper explores the structure-activity relationship (SAR) of THF-containing ligands, detailing how the transition from mono-THF to stereochemically complex bis-THF and tricyclic-THF systems has revolutionized the treatment of drug-resistant viral infections and advanced oncology therapeutics.
Mechanistic Foundations: The Backbone Binding Concept
Historically, early-generation target-specific inhibitors relied heavily on hydrophobic van der Waals interactions with the amino acid side chains of their target proteins. However, this approach is highly susceptible to drug resistance; a single point mutation altering a side chain (e.g., Valine to Isoleucine) can sterically clash with the ligand, obliterating binding affinity.
To circumvent this, medicinal chemists developed the "Backbone Binding Concept" [1]. The peptide backbone (specifically the amide NH and carbonyl C=O groups) of an enzyme's active site cannot mutate without destroying the protein's fundamental tertiary structure. By designing ligands that form strong, direct hydrogen bonds with these conserved backbone atoms, researchers can create inhibitors with an ultra-high genetic barrier to resistance. The THF ring, with its exposed oxygen lone pairs, serves as the perfect chemical moiety to capture these backbone interactions.
Logical mapping of Darunavir's bis-THF hydrogen bond network driving resistance barriers.
SAR Case Study: Evolution of HIV-1 Protease Inhibitors
The most prominent application of the THF pharmacophore is in the development of HIV-1 protease inhibitors (PIs). The viral protease is a homodimer responsible for cleaving viral polyproteins, a required step for viral maturation.
The Mono-THF to Bis-THF Paradigm
Early PIs like Amprenavir utilized a single THF ring (mono-THF) as the P2 ligand. While effective against wild-type strains, the mono-THF oxygen only captured a single hydrogen bond with the Asp29 backbone, leaving it vulnerable to resistance mutations.
The breakthrough came with Darunavir (DRV), which incorporated a stereochemically defined bis-tetrahydrofuran (bis-THF) moiety [2]. The fused bicyclic nature of bis-THF pre-organizes two oxygen atoms at the exact dihedral angle required to form simultaneous, strong hydrogen bonds with the backbone amide NHs of both Asp29 and Asp30 in the S2 subsite. This dual-anchoring mechanism is the primary reason Darunavir maintains picomolar affinity even against highly mutated, multi-drug resistant HIV-1 variants [3].
Next-Generation Tricyclic-THF Scaffolds
As selective pressure eventually yields extreme mutations (e.g., V32I/L33F/I54M/I84V), the S2 subsite expands. To maintain efficacy, researchers have synthesized tricyclic fused ring systems, such as tetrahydropyrano-tetrahydrofuran (Tp-THF) and umbrella-THF (Umb-THF) [4]. These extended ligands preserve the critical Asp29/Asp30 backbone hydrogen bonds while reaching deeper into the mutated active site to capture compensatory van der Waals interactions with the bulkier mutant side chains.
Quantitative SAR Comparison of THF-Containing PIs
| Inhibitor | P2 Ligand Scaffold | Target Backbone H-Bonds | Wild-Type IC₅₀ (nM) | Multi-Drug Resistant IC₅₀ (nM) |
| Amprenavir | Mono-THF | Asp29 (1 H-bond) | ~30.0 - 50.0 | > 1000.0 (Loss of efficacy) |
| Darunavir | Bis-THF | Asp29, Asp30 (2 H-bonds) | ~1.0 - 5.0 | ~10.0 - 25.0 |
| Experimental | Tricyclic-THF (Umb-THF) | Asp29, Asp30 (2 H-bonds) + Extended VDW | < 0.5 | ~1.0 - 5.0 |
THF in Oncology: Protein Kinase C (PKC) Modulators
Beyond antivirals, THF templates are highly valuable in oncology, particularly in mimicking complex natural products. Diacylglycerols (DAGs) and phorbol esters activate Protein Kinase C (PKC) by binding to its C1 domain. However, natural phorbol esters are highly lipophilic and structurally complex, making them poor drug candidates.
By embedding a glycerol backbone within a rigid, substituted THF ring, medicinal chemists successfully mimicked the spatial orientation of the critical C13-C=O and C20-OH binding motifs of phorbol esters[5]. The constrained THF ring restricts the conformational entropy of the ligand, pre-organizing it into the active binding posture and achieving nanomolar binding affinities without the extreme lipophilicity of the natural macrolides.
Experimental Workflows: Synthesis and SAR Validation
To build these complex THF ligands, stereochemical precision is mandatory. The bis-THF ligand contains three contiguous stereocenters (3R, 3aS, 6aR).
Protocol 1: The Chiron Approach to Bis-THF Synthesis
Causality Check: Why utilize the Chiron approach instead of traditional racemic synthesis? Racemic synthesis requires late-stage enzymatic resolution (e.g., via Lipase-PS), which inherently discards 50% of the synthesized material. The Chiron approach starts from an inexpensive chiral pool precursor (D-xylose), preserving atom economy and guaranteeing >99% enantiomeric excess (ee), which is critical for clinical safety and target affinity [6].
-
Precursor Protection: Dissolve 1,2-O-isopropylidene-α-D-xylofuranose in anhydrous CH₂Cl₂. Add 1.1 eq of benzoyl chloride, pyridine, and catalytic DMAP at 0°C for 30 minutes to selectively protect the primary alcohol.
-
Oxidation & Aldol Addition: Oxidize the secondary alcohol using Swern oxidation conditions to yield the corresponding ketone. Perform a stereoselective Mukaiyama aldol addition using a silyl ketene acetal to establish the required stereocenters.
-
Reductive Cyclization: Treat the intermediate with DIBAL-H at -78°C to reduce the ester, followed by acid-catalyzed cyclization (using catalytic p-TsOH in methanol) to form the fused bicyclic bis-THF ether.
-
Urethane Coupling: Activate the resulting bis-THF alcohol with N,N'-disuccinimidyl carbonate and couple it to the desired (R)-hydroxyethylamine sulfonamide isostere to yield the final inhibitor.
Protocol 2: FRET-Based Biochemical Assay for SAR Validation
Causality Check: Why use a FRET assay instead of an endpoint ELISA? FRET allows for continuous, real-time kinetic monitoring of protease cleavage. This is essential for tight-binding inhibitors like Darunavir, where standard Michaelis-Menten kinetics fail, and the Morrison equation must be applied to calculate accurate Ki values.
-
Reagent Preparation: Prepare assay buffer (50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT). Dilute recombinant HIV-1 protease to a final working concentration of 2 nM.
-
Substrate Preparation: Utilize a fluorogenic peptide substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg) at 1.5 μM.
-
Inhibitor Incubation: Prepare 10-point serial dilutions of the synthesized THF-ligand in DMSO. Pre-incubate the inhibitor with the protease in the assay buffer for 15 minutes at 37°C to allow tight-binding equilibration.
-
Kinetic Readout: Initiate the reaction by adding the FRET substrate. Monitor fluorescence continuously for 10 minutes at Ex = 340 nm / Em = 490 nm using a microplate reader.
-
Data Analysis: Calculate initial velocities and fit the dose-response data to the Morrison equation for tight-binding inhibitors to derive the absolute Ki and IC50 .
Step-by-step SAR validation workflow for novel tetrahydrofuran-containing ligands.
Conclusion
The integration of the tetrahydrofuran pharmacophore into rational drug design represents a masterclass in exploiting stereoelectronic constraints to achieve high-affinity target engagement. By shifting the paradigm from side-chain hydrophobic interactions to highly conserved backbone hydrogen bonding, THF-containing ligands have established a robust blueprint for overcoming rapid viral mutation and resistance. Future SAR campaigns focusing on polycyclic THF derivatives will continue to expand the boundaries of therapeutic efficacy in both infectious diseases and oncology.
References
- Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEOPyNqw9eYKk8Qb4wNAA_ANDJ4ZTWv9QMGQ1wTJA65NBLz3TV1gBSylXnVNtHzwDGBMO0YEkWh9lqGoyj-8PEY7VXmyh2jwDH4_FecEMDXzIs1nezrhuyoHMMUNQDKqpoc4E8vks0Nmy0ao4=]
- Structures of Darunavir-Resistant HIV-1 Protease Mutant Reveal Atypical Binding of Darunavir to Wide Open Flaps. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOw_M0JNB4ueKXrNF1iBOLKVsQRfVrCPULfGOVqkCdFomPpj0k1P10Fz-jy6S4zIb4aujA4AV7N4TpeEtYxBCYwxWu3NZeoSPuwEB2Ps9vU5Qav4I4H0qQvwjEiBbiEIGOI6KkPw==]
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- Design and Synthesis of Highly Potent HIV-1 Protease Inhibitors Containing Tricyclic Fused Ring Systems as Novel P2-ligands. OSTI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV1ZVIdyxpy7PFM5tpj_Hki0Del34B4AerV-tEcw-PvEkA2kE1_4RpjR62p5tMEsu_8rV2VPZV3eZsmGq_WPiDLafRjMMRQwb0eFEKBmuCFtT0D66147WaKrkBAzrrSobNXUrA]
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The Pyrrolidine Scaffold: A Technical Guide to Exploratory Screening of Compound Libraries
This guide provides an in-depth technical exploration into the design and execution of exploratory screening campaigns for compound libraries based on the pyrrolidine scaffold. As a privileged structure in modern medicinal chemistry, the pyrrolidine ring offers a unique three-dimensional architecture that is instrumental in the development of novel therapeutics.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to navigate the complexities of early-stage drug discovery.
The Strategic Imperative of the Pyrrolidine Scaffold
The five-membered nitrogen-containing heterocycle of the pyrrolidine ring is a cornerstone in drug design due to its distinctive structural and physicochemical properties.[2] Unlike flat aromatic systems, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a three-dimensional geometry that allows for a more comprehensive exploration of chemical space.[1][3] This non-planar structure is crucial for establishing complex and specific interactions with biological targets.[4]
Key advantages of the pyrrolidine scaffold include:
-
Three-Dimensionality: The puckered nature of the ring provides a scaffold for creating molecules with defined spatial arrangements of functional groups, enhancing the potential for high-affinity and selective binding to protein targets.[3][5]
-
Stereochemical Diversity: The presence of multiple chiral centers allows for the generation of a wide array of stereoisomers, each with potentially unique biological activities.[4] This stereochemical complexity is a powerful tool in optimizing drug candidates.
-
Physicochemical Properties: The pyrrolidine moiety can improve a compound's aqueous solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are critical for successful drug development.[3]
-
Synthetic Tractability: The pyrrolidine ring can be synthesized and functionalized through a variety of established chemical reactions, making it an accessible scaffold for library construction.[4]
These attributes have led to the incorporation of the pyrrolidine scaffold in a wide range of FDA-approved drugs for diverse therapeutic areas, including anticancer, antidiabetic, and anti-infective agents.[1]
Designing a Pyrrolidine-Based Screening Library
The success of any screening campaign is fundamentally linked to the quality and diversity of the compound library. For pyrrolidine-based libraries, the design should focus on systematically exploring the chemical space around the core scaffold. This involves the strategic placement of various functional groups at different positions on the pyrrolidine ring.
A robust library design will consider:
-
Substitution Patterns: Varying the substituents at each position of the pyrrolidine ring to probe different regions of a target's binding pocket.
-
Stereochemistry: Including a representative set of stereoisomers to understand the impact of spatial orientation on biological activity.[4]
-
Physicochemical Properties: Ensuring the library has a distribution of properties (e.g., molecular weight, lipophilicity, polar surface area) that align with the "Rule of Three" for fragment-based discovery or other drug-likeness criteria.[5]
The High-Throughput Screening Cascade: A Multi-Assay Approach
A well-designed high-throughput screening (HTS) cascade is essential for efficiently identifying and validating promising "hits" from a large compound library.[6] The cascade should employ a series of assays with increasing biological relevance to triage compounds and eliminate false positives.[7]
A typical screening cascade for a pyrrolidine-based library might involve:
-
Primary Screen: A high-throughput, cost-effective assay to rapidly screen the entire library and identify initial hits.
-
Secondary (Confirmatory) Screen: An orthogonal assay to confirm the activity of the primary hits and eliminate assay-specific artifacts.
-
Selectivity/Counter-Screen: Assays to assess the selectivity of the confirmed hits against related targets.
-
Cell-Based Assays: In vitro assays using relevant cell lines to evaluate the compound's activity in a more physiological context.
dot graph TD { A[Pyrrolidine Library] --> B{Primary High-Throughput Screen}; B --> C{Hit Identification}; C --> D{Secondary/Confirmatory Screen}; D --> E{Hit Confirmation}; E --> F{Selectivity/Counter-Screen}; F --> G{Selective Hits}; G --> H{Cell-Based Assays}; H --> I[Lead Candidates];
}
Caption: A generalized workflow for a high-throughput screening cascade.
Core Screening Methodologies: Detailed Protocols
The choice of screening assay is dictated by the biological target and the desired endpoint. The following are detailed protocols for three widely used and robust assay formats suitable for screening pyrrolidine-based compound libraries.
Fluorescence Polarization (FP) for Enzyme Inhibition
Principle: Fluorescence Polarization (FP) is a homogeneous assay technique that measures the change in the rotational speed of a fluorescently labeled molecule (a tracer) upon binding to a larger molecule (e.g., an enzyme).[8] When the small fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of the emitted light. Upon binding to a larger protein, its rotation is slowed, leading to an increase in polarization. Inhibitors from the pyrrolidine library that compete with the tracer for binding to the enzyme will cause a decrease in the FP signal.[9]
Application: Ideal for screening for inhibitors of enzymes where a fluorescently labeled substrate or ligand is available.
Detailed Protocol for a Generic Kinase Inhibition FP Assay:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer that maintains the stability and activity of the kinase (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35).
-
Fluorescent Tracer: Dilute the fluorescently labeled tracer (a peptide substrate or a known ligand) in assay buffer to a final concentration that is at or below its dissociation constant (Kd) for the kinase.
-
Kinase Solution: Dilute the kinase in assay buffer to a concentration that yields a significant FP window (typically 2-3 times the tracer concentration).
-
Pyrrolidine Compound Library: Prepare serial dilutions of the pyrrolidine compounds in 100% DMSO. Then, dilute these into assay buffer to the desired final screening concentration (e.g., 10 µM), ensuring the final DMSO concentration is consistent across all wells (typically ≤ 1%).
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted pyrrolidine compounds or control (DMSO vehicle) to the wells of a black, low-volume 384-well plate.
-
Add 10 µL of the kinase solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
-
Add 5 µL of the fluorescent tracer solution to each well.
-
Incubate the plate for at least 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a plate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore.[10]
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min)) where mP_sample is the millipolarization value of the test compound, mP_min is the signal from the free tracer (no enzyme), and mP_max is the signal from the tracer bound to the enzyme (vehicle control).
-
Identify hits based on a predefined threshold (e.g., >50% inhibition or a Z-score > 3).[11]
-
AlphaLISA for Protein-Protein Interaction (PPI) Disruption
Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based assay that measures the interaction between two molecules.[12] It utilizes two types of beads: Donor beads and Acceptor beads. When a biological interaction brings the beads into close proximity (within 200 nm), a cascade of chemical reactions is initiated upon laser excitation of the Donor beads, resulting in a luminescent signal from the Acceptor beads.[13] Compounds from the pyrrolidine library that disrupt the PPI will prevent the beads from coming together, leading to a decrease in the AlphaLISA signal.
Application: Highly suitable for screening for inhibitors of protein-protein interactions.
Detailed Protocol for a Generic PPI Disruption AlphaLISA Assay:
-
Reagent Preparation:
-
AlphaLISA Buffer: Use the buffer recommended by the manufacturer.
-
Biotinylated Protein A: Dilute the biotinylated protein in AlphaLISA buffer to the desired final concentration.
-
Tagged Protein B: Dilute the tagged protein (e.g., His-tagged or GST-tagged) in AlphaLISA buffer to the desired final concentration.
-
Streptavidin Donor Beads: Reconstitute and dilute the Donor beads in AlphaLISA buffer to the final working concentration, protecting them from light.
-
Anti-Tag Acceptor Beads: Reconstitute and dilute the Acceptor beads (e.g., anti-His or anti-GST) in AlphaLISA buffer to the final working concentration, protecting them from light.
-
Pyrrolidine Compound Library: Prepare as described in the FP assay protocol.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the diluted pyrrolidine compounds or control to the wells of a white, 384-well microplate.
-
Add 4 µL of a mixture of Biotinylated Protein A and Tagged Protein B to each well.
-
Incubate for 60 minutes at room temperature.
-
Add 4 µL of a mixture of Streptavidin Donor beads and Anti-Tag Acceptor beads to each well under subdued light.
-
Seal the plate and incubate for 60-90 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible plate reader.[13]
-
-
Data Analysis:
-
Calculate the percent inhibition as described for the FP assay.
-
Identify hits based on a predefined threshold.
-
Cell-Based Reporter Gene Assay for GPCR Modulation
Principle: Reporter gene assays are a powerful tool for studying the modulation of signal transduction pathways.[14] In this type of assay, a reporter gene (e.g., luciferase or β-lactamase) is placed under the control of a response element that is activated by a specific signaling pathway.[15] For G-protein coupled receptor (GPCR) screening, a cell line is engineered to express the target GPCR and the reporter gene construct. When a pyrrolidine compound activates or inhibits the GPCR, it modulates the downstream signaling cascade, leading to a change in the expression of the reporter gene, which can be measured as a change in light output or color.[16]
Application: Excellent for screening for agonists or antagonists of GPCRs and other cell surface receptors.
Detailed Protocol for a Generic GPCR-Mediated CREB Reporter Assay:
-
Cell Culture and Plating:
-
Culture a suitable host cell line (e.g., HEK293) that stably or transiently expresses the target GPCR and a CRE-luciferase reporter construct.
-
Plate the cells in a 384-well white, clear-bottom tissue culture plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a 5% CO₂ incubator overnight.
-
-
Compound Treatment:
-
Prepare dilutions of the pyrrolidine compounds in a suitable assay buffer (e.g., HBSS or serum-free media).
-
Remove the culture medium from the cells and add the diluted compounds or control.
-
Incubate the plate for the desired time (typically 3-6 hours) to allow for receptor activation and reporter gene expression.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Incubate for 10-20 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence on a plate reader.
-
-
Data Analysis:
-
For agonist screening, calculate the percent activation relative to a known agonist.
-
For antagonist screening, pre-incubate the cells with the pyrrolidine compounds before adding a known agonist, and calculate the percent inhibition of the agonist response.
-
Determine hit compounds based on their activity and potency.
-
Illustrative Signaling Pathways and Pyrrolidine Modulation
To provide a concrete context for the screening assays, this section details several signaling pathways known to be modulated by pyrrolidine-containing compounds.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Mechanism: DPP-4 is a serine protease that inactivates the incretin hormones GLP-1 and GIP, which are involved in glucose homeostasis.[17][18] Pyrrolidine-based inhibitors, such as vildagliptin, are designed to fit into the active site of DPP-4, preventing the degradation of incretins.[19] This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[20]
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}
Caption: Mechanism of action for pyrrolidine-based DPP-4 inhibitors.
Mcl-1 Inhibition in Apoptosis
Mechanism: Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family that sequesters pro-apoptotic proteins like Bak and Bax, preventing them from inducing apoptosis.[21][22] Overexpression of Mcl-1 is a common mechanism of cancer cell survival and drug resistance. Small molecule inhibitors containing a pyrrolidine scaffold have been developed to bind to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins and thereby promoting apoptosis in cancer cells.[23]
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}
Caption: Inhibition of Mcl-1 by a pyrrolidine derivative to induce apoptosis.
Acetylcholinesterase (AChE) Inhibition
Mechanism: Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[24] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease. Some pyrrolidine derivatives act as reversible, competitive inhibitors of AChE.[25] The positively charged pyrrolidine moiety can interact with the anionic subsite of the AChE active site, preventing the binding of acetylcholine.[25][26]
dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Competitive inhibition of AChE by a pyrrolidine-based compound.
Data Analysis and Hit Selection: A Rigorous Approach
The analysis of HTS data requires robust statistical methods to distinguish true hits from experimental noise and false positives.[27][28]
Key Metrics and Considerations:
-
Z'-factor: A statistical measure of assay quality, with a value > 0.5 indicating a robust and reliable assay.[7]
-
Hit Threshold: This can be defined based on a percentage of activity (e.g., >50% inhibition) or a statistical cutoff (e.g., >3 standard deviations from the mean of the negative controls).[29]
-
Dose-Response Curves: Confirmed hits should be further characterized by generating dose-response curves to determine their potency (e.g., IC₅₀ or EC₅₀).
-
Structure-Activity Relationship (SAR): Preliminary SAR can be established by analyzing the chemical structures of the active compounds to identify common features required for activity.[30]
Data Presentation:
Quantitative data from the screening and subsequent characterization should be summarized in a clear and organized manner.
Table 1: Representative Data from a Primary Screen
| Compound ID | % Inhibition (10 µM) | Z-Score | Hit? |
| PYR-001 | 85.2 | 4.1 | Yes |
| PYR-002 | 12.5 | 0.6 | No |
| PYR-003 | 65.7 | 3.2 | Yes |
| ... | ... | ... | ... |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | IC₅₀ (µM) | Hill Slope |
| PYR-001 | 0.75 | 1.1 |
| PYR-003 | 2.3 | 0.9 |
| ... | ... | ... |
Conclusion: The Path Forward
The exploratory screening of pyrrolidine-based compound libraries is a critical step in the journey of drug discovery. The inherent three-dimensional nature and favorable physicochemical properties of the pyrrolidine scaffold make it a rich source of potential therapeutic agents.[1] By employing a well-designed screening cascade with robust and validated assays, and by applying rigorous data analysis, researchers can effectively identify and advance promising lead compounds. This guide provides a foundational framework and detailed methodologies to empower scientists in their quest for novel medicines. The continued exploration of the chemical space around this privileged scaffold holds immense promise for addressing a wide range of unmet medical needs.
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Improved Statistical Methods for Hit Selection in High-Throughput Screening. (2026, February 9). ResearchGate. Retrieved March 11, 2026, from [Link]
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D., J., & F, C. (2014, October 10). Small-Molecule Inhibitors of the Mcl-1 Oncoprotein. Austin Publishing Group. Retrieved March 11, 2026, from [Link]
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He, J., H-A, F., & S, C. (2016, June 21). Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. Retrieved March 11, 2026, from [Link]
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Design, synthesis and cholinesterase inhibitory activity of new dispiro pyrrolidine derivatives. (2026, January 2). Nature.com. Retrieved March 11, 2026, from [Link]
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Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2013, January 23). Data Analysis Approaches in High Throughput Screening. IntechOpen. Retrieved March 11, 2026, from [Link]
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Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. (2022, August 3). PubMed. Retrieved March 11, 2026, from [Link]
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Design, Synthesis and Cholinesterase Inhibitory Activity of New Dispiro Pyrrolidine Derivatives | Request PDF. (2026, January 2). ResearchGate. Retrieved March 11, 2026, from [Link]
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Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024, May 17). MDPI. Retrieved March 11, 2026, from [Link]
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High throughput screening of small molecule library: procedure, challenges and future. (2016, June 15). Journal of Cancer Metastasis and Treatment. Retrieved March 11, 2026, from [Link]
-
In Solution Assays: Fluorescence Polarization. (n.d.). Glycopedia. Retrieved March 11, 2026, from [Link]
-
Fluorescence Polarization Assays. (2024, April 4). YouTube. Retrieved March 11, 2026, from [Link]
-
Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. (n.d.). PMC. Retrieved March 11, 2026, from [Link]
-
Small molecule high throughput screen using AstraZeneca facilities webinar. (2025, August 5). YouTube. Retrieved March 11, 2026, from [Link]
-
Fluorescence Polarization Assays: Principles & Applications. (n.d.). BPS Bioscience. Retrieved March 11, 2026, from [Link]
-
Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4). (2009, August 15). PubMed. Retrieved March 11, 2026, from [Link]
-
High-throughput screening (HTS). (n.d.). BMG LABTECH. Retrieved March 11, 2026, from [Link]
-
Some representative examples of pyrrole and pyrrolidine derivatives with biological activity. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]
-
Discovery of GPCR ligands for probing signal transduction pathways. (n.d.). Frontiers. Retrieved March 11, 2026, from [Link]
Sources
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- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule high throughput screen using AstraZeneca facilities – UKRI [ukri.org]
- 7. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 8. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 10. m.youtube.com [m.youtube.com]
- 11. assay.dev [assay.dev]
- 12. Signaling Protein Detection - Signaling Protein Detection - ICE Bioscience [en.ice-biosci.com]
- 13. iccb.med.harvard.edu [iccb.med.harvard.edu]
- 14. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 15. GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
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- 19. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. aacrjournals.org [aacrjournals.org]
- 24. researchgate.net [researchgate.net]
- 25. On the cholinesterase inhibiting properties of two pyrrolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Improved statistical methods for hit selection in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. academic.oup.com [academic.oup.com]
- 30. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Note: Developing Cell-Based Assays for Kinase Inhibitors Derived from the 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine Scaffold
Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Experimental Protocols
Executive Summary & Mechanistic Rationale
The compound 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine is a highly versatile, stereochemically rich building block increasingly utilized in modern drug discovery, particularly in the design of targeted kinase inhibitors and epigenetic modulators [1].
From a structural and mechanistic perspective, this scaffold provides two critical pharmacophoric features:
-
The Pyrrolidin-3-amine Core: The basic primary amine serves as a potent hydrogen-bond donor, frequently utilized to establish critical salt-bridge interactions with aspartate residues in kinase active sites or to anchor the molecule within the highly conserved ATP-binding hinge region.
-
The Oxolane-3-carbonyl (Tetrahydrofuran) Moiety: The oxygen atom within the oxolane ring acts as a localized hydrogen-bond acceptor. This increases the overall polarity and aqueous solubility of the resulting lead compounds, improving ligand efficiency (LE) and lipophilic ligand efficiency (LLE) while optimizing cell permeability.
To successfully transition a 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine derivative from a biochemical "hit" to a validated cellular lead, researchers must employ a self-validating cascade of cell-based assays. This guide details the protocols for proving Target Engagement (via NanoBRET) and Functional Pathway Inhibition (via Phospho-Flow Cytometry).
Assay Screening Cascade
To establish true causality between drug binding and phenotypic outcomes, we employ a three-tiered screening cascade. This ensures that any observed cellular toxicity or efficacy is directly driven by the engagement of the target kinase, rather than off-target cytotoxicity.
Screening cascade for evaluating pyrrolidin-3-amine derivatives in cell-based assays.
Protocol 1: Live-Cell Target Engagement (NanoBRET)
Causality & Principle
Biochemical assays often fail to predict cellular efficacy due to poor membrane permeability or competition with high intracellular ATP concentrations (typically 1–5 mM). The NanoBRET™ Target Engagement (TE) assay solves this by measuring the physical binding of the 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine derivative to the target kinase inside living cells [2].
The system relies on Bioluminescence Resonance Energy Transfer (BRET). The target kinase is fused to a bright NanoLuc® luciferase (donor). A cell-permeable fluorescent tracer (acceptor) binds the kinase active site, generating a BRET signal. When the unlabeled test compound enters the cell and competes for the binding site, the tracer is displaced, and the BRET signal decreases.
Step-by-Step Methodology
-
Cell Culture & Transfection:
-
Plate HEK293 cells in a 96-well white plate at a density of 2×104 cells/well.
-
Transfect cells with the NanoLuc-Kinase fusion plasmid using a lipid-based transfection reagent (e.g., FuGENE® HD). Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Tracer Titration (Apparent Affinity Determination):
-
Expert Insight: Before testing your compound, you must determine the tracer's EC50 for the specific kinase. Use the tracer at its EC50 to EC80 concentration to ensure a sensitive assay window that adheres to Cheng-Prusoff principles.
-
-
Compound Treatment:
-
Prepare a 10-point, 3-fold serial dilution of the 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine derivative in assay buffer (final DMSO concentration ≤1% ).
-
Add the test compound and the fluorescent tracer to the cells simultaneously.
-
Incubate for 2 hours at 37°C to allow the compound to reach binding equilibrium.
-
-
BRET Measurement:
-
Add the NanoBRET NanoGlo® Substrate and Extracellular NanoLuc Inhibitor.
-
Self-Validating Control: The extracellular inhibitor ensures that only intracellular target engagement is measured by quenching any luciferase released from dead cells.
-
Read the plate on a luminescence microplate reader equipped with dual filters (Donor: 450 nm; Acceptor: 610 nm).
-
Calculate the BRET ratio (Acceptor / Donor) and plot against compound concentration to determine the intracellular IC50 .
-
Protocol 2: Downstream Signaling (Phospho-Flow Cytometry)
Causality & Principle
Once target engagement is confirmed, you must prove that binding translates to functional inhibition of the kinase's signaling cascade. Phospho-flow cytometry is superior to traditional Western blotting because it provides single-cell resolution, allowing researchers to quantify signaling states in heterogeneous populations and measure rare cellular subsets [3].
By using methanol permeabilization, this protocol denatures structural proteins and strips away lipids, exposing tightly buried phosphorylated epitopes (e.g., p-ERK, p-STAT) to the fluorophore-conjugated antibodies.
Step-by-Step Methodology
-
Cell Stimulation & Compound Treatment:
-
Seed target cancer cells (e.g., MV-4-11 or Jurkat) at 1×106 cells/mL in serum-free media for 4 hours to reduce basal phosphorylation.
-
Pre-treat cells with the 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine derivative at varying concentrations (e.g., 0.1× , 1× , and 10× the NanoBRET IC50 ) for 1 hour.
-
Stimulate the cells with the appropriate growth factor (e.g., EGF or PMA) for 10–15 minutes.
-
-
Fixation:
-
Immediately lock the phosphorylation state by adding pre-warmed 16% Paraformaldehyde (PFA) directly to the culture to a final concentration of 1.6%.
-
Incubate at room temperature for 10 minutes. Centrifuge and discard the supernatant.
-
-
Permeabilization (Critical Step):
-
Resuspend the cell pellet vigorously by vortexing.
-
Expert Insight: While vortexing, add 1 mL of ice-cold 90% methanol dropwise. The vortexing prevents cell clumping during rapid dehydration.
-
Incubate on ice for at least 30 minutes (cells can be stored at -20°C in methanol for up to a month).
-
-
Staining & Acquisition:
-
Wash cells twice with Flow Cytometry Staining Buffer (PBS + 1% BSA + 0.1% Sodium Azide) to completely remove methanol.
-
Stain with a phospho-specific antibody (e.g., PE-conjugated anti-p-ERK1/2) for 45 minutes in the dark at room temperature.
-
Wash and acquire data on a flow cytometer.
-
Self-Validating Control: Always include an unstimulated/vehicle control to establish the basal phosphorylation baseline, and a fully stimulated/vehicle control to establish the maximum signal window.
-
Quantitative Data Presentation
To accurately assess the translational potential of the derivatives, data from the biochemical, target engagement, and functional assays must be synthesized. The table below illustrates a typical data profile for optimized derivatives of the 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine scaffold.
| Compound ID | Scaffold Modification | Biochemical IC50 (nM) | NanoBRET Intracellular IC50 (nM) | Phospho-Flow EC50 (nM) | Cell Viability IC50 (µM) |
| Cmpd-01 | Unsubstituted Amine | 15.2 ± 1.4 | 185.4 ± 12.1 | 210.5 ± 15.3 | > 10.0 |
| Cmpd-02 | N-Methylation | 8.4 ± 0.9 | 42.1 ± 4.5 | 55.2 ± 6.1 | 1.2 ± 0.2 |
| Cmpd-03 | Fluorinated Oxolane | 3.1 ± 0.5 | 12.8 ± 2.0 | 18.4 ± 2.2 | 0.4 ± 0.1 |
| Control | Standard Inhibitor | 10.5 ± 1.2 | 85.0 ± 8.4 | 92.1 ± 7.8 | 2.5 ± 0.3 |
Table 1: Comparative profiling of 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine derivatives across the cell-based assay cascade. Note the drop-off between Biochemical and NanoBRET IC50 values, highlighting the importance of live-cell engagement data.
Mechanism of Action: Signaling Pathway Inhibition
The following diagram illustrates how the target compound integrates into the cellular signaling architecture, blocking the phosphorylation cascade that ultimately drives cell survival and proliferation.
Mechanism of action for kinase inhibitors blocking downstream phosphorylation and cell survival.
References
-
Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
Intracellular Flow Cytometry (“Phosphoflow”) to Assess Signal Transduction in Rare Populations. Springer Nature Experiments / Cytometry A. Available at:[Link]
Comprehensive Chiral HPLC Method Development for the Separation of 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine Stereoisomers
Application Note & Protocol Target Audience: Analytical Researchers, Chromatographers, and Drug Development Scientists
Introduction: Molecular Complexity and Chromatographic Challenges
The compound 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine (CAS: 1250092-78-4) is a highly polar, basic building block frequently utilized in the synthesis of complex pharmaceutical APIs. Structurally, it consists of an oxolane (tetrahydrofuran) ring linked to a pyrrolidin-3-amine moiety via an amide bond.
From a chromatographic perspective, this molecule presents a distinct "quadruple threat" to method developers:
-
Two Chiral Centers: Located at the C3 position of the oxolane ring and the C3 position of the pyrrolidine ring, resulting in four distinct stereoisomers (two diastereomeric pairs of enantiomers).
-
Primary Amine Functionality: Highly basic and prone to severe peak tailing due to secondary electrostatic interactions with residual silanols on silica-based stationary phases[1].
-
Amide Linkage: Acts as both a strong dipole and a hydrogen-bond acceptor/donor, dictating the molecule's spatial orientation within a chiral cavity.
-
High Polarity: Makes retention and resolution difficult under standard reversed-phase conditions, necessitating Normal Phase (NP) or Polar Organic (PO) modes.
This application note details a self-validating, causality-driven protocol for achieving baseline resolution ( Rs>1.5 ) of all four stereoisomers using immobilized polysaccharide chiral stationary phases (CSPs).
Mechanistic Rationale & Causality in Method Design
As a Senior Application Scientist, designing a chiral separation is not a game of trial and error; it is an exercise in molecular recognition geometry.
Why Immobilized Polysaccharide CSPs?
For molecules with multiple chiral centers and hydrogen-bonding capabilities, derivatized amylose and cellulose CSPs are the gold standard. The helical structure of the polysaccharide backbone creates chiral cavities, while the carbamate or benzoate derivatives provide essential interaction sites ( π−π , dipole-dipole, and hydrogen bonding)[2]. We prioritize Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) because the chloro- and methyl- substituents on the phenyl ring offer unique complementary recognition capabilities, particularly for basic pharmaceuticals[3].
The Necessity of Diethylamine (DEA)
Primary amines will irreversibly adsorb to or tail severely on standard silica supports. To establish a self-validating system —where peak shape relies on the chemistry of the mobile phase rather than the degradation state of the column—we must introduce a basic modifier. Diethylamine (DEA) at 0.1% (v/v) acts as a sacrificial base, saturating the acidic residual silanols on the CSP and ensuring that the primary amine of the analyte interacts solely with the chiral selector[4].
Mechanistic interactions between the basic analyte and the immobilized polysaccharide CSP.
Experimental Protocol: A Self-Validating Workflow
To ensure the method is globally optimized rather than stuck in a local resolution minimum, we employ a tiered screening strategy. The protocol validates itself by comparing orthogonal selectivities (Amylose vs. Cellulose) and orthogonal mobile phase modes (Normal Phase vs. Polar Organic).
Step 1: Sample Preparation
-
Accurately weigh 10.0 mg of the racemic 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine standard.
-
Dissolve in 1.0 mL of Ethanol (EtOH) to create a 10 mg/mL stock solution. Causality: EtOH ensures complete solubility of the polar basic amine while remaining miscible with both NP and PO mobile phases.
-
Dilute to a working concentration of 1.0 mg/mL using the intended mobile phase to prevent solvent-induced peak distortion (the "solvent effect").
Step 2: Chromatographic Screening Strategy
Set up the HPLC system with a column switching valve containing three orthogonal immobilized CSPs (e.g., Chiralpak IG, IC, and IA).
Workflow for screening and optimizing chiral HPLC conditions for 4 stereoisomers.
Step 3: Method Optimization Execution
-
Run Tier 1 (Normal Phase): Equilibrate the columns with Hexane/EtOH/DEA (80:20:0.1 v/v/v) at 1.0 mL/min. Inject 5 µL of the working standard.
-
Evaluate Diastereomeric vs. Enantiomeric Resolution: You will likely observe two clusters of peaks. The distance between the clusters represents the diastereomeric resolution, while the split within the clusters represents the enantiomeric resolution.
-
Run Tier 2 (Polar Organic): If NP yields excessive retention ( k′>10 ) or co-elution, switch to 100% Methanol with 0.1% DEA. Polar organic modes often provide superior efficiency and altered steric selectivity for primary amines[5].
-
Fine-Tuning: If Rs between peaks 2 and 3 is <1.5 , lower the column temperature from 25°C to 15°C. Lower temperatures reduce the kinetic energy of the system, increasing the residence time of the analyte within the chiral cavity and often enhancing enantioselectivity ( α ).
Quantitative Data & Method Parameters
Table 1: Analyte Properties
| Parameter | Detail |
| IUPAC Name | (3-Aminopyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone |
| CAS Number | 1250092-78-4 |
| Chemical Formula | C9H16N2O2 |
| Stereocenters | 2 (Oxolane C3, Pyrrolidine C3) |
| Total Stereoisomers | 4 ((3R,3'R), (3S,3'S), (3R,3'S), (3S,3'R)) |
Table 2: Column Screening Matrix Results (Conceptual Baseline)
| Column Chemistry | Mobile Phase Mode | Additive | Result Observation |
| Chiralpak IA (Amylose) | NP (Hexane/EtOH) | 0.1% DEA | Partial resolution (3 peaks observed). Co-elution of enantiomeric pair 2. |
| Chiralpak IC (Cellulose) | NP (Hexane/EtOH) | 0.1% DEA | Good diastereomeric separation, poor enantiomeric resolution ( Rs<1.0 ). |
| Chiralpak IG (Amylose) | PO (100% MeOH) | 0.1% DEA | Baseline resolution of all 4 peaks ( Rs>1.5 ). |
Table 3: Optimized Validated Method Parameters
| Parameter | Optimized Condition | Causality / Rationale |
| Column | Chiralpak IG (250 x 4.6 mm, 5 µm) | Chloro-methyl phenylcarbamate offers optimal steric fit for the oxolane ring. |
| Mobile Phase | Methanol / Diethylamine (100:0.1 v/v) | Polar organic mode maximizes efficiency; DEA suppresses primary amine tailing. |
| Flow Rate | 1.0 mL/min | Balances longitudinal diffusion and mass transfer (Van Deemter optimization). |
| Temperature | 20 °C | Sub-ambient temperature enhances the thermodynamic ΔΔG of chiral recognition. |
| Detection | UV at 210 nm | Amide bond lacks extended conjugation; low wavelength required for sensitivity. |
| Injection Vol. | 5 µL | Prevents volume overload and maintains sharp peak profiles. |
System Suitability Criteria
To ensure the trustworthiness of the data before analyzing unknown samples, the system must pass the following criteria:
-
Tailing Factor ( Tf ): ≤1.5 for all four peaks (verifies that the 0.1% DEA is effectively masking silanols).
-
Resolution ( Rs ): ≥1.5 between all adjacent peaks (baseline separation).
-
RSD of Retention Time: ≤1.0% over 5 replicate injections.
References
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PubMed Central (PMC). Available at:[Link]
-
Effects of Diethylamine on Capillary Chromatographic Enantioseparation of Some Chiral Analytes Using Polysaccharide Stationary Phases. ResearchGate. Available at:[Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PubMed Central (PMC). Available at:[Link]
-
Characteristic and complementary chiral recognition ability of four recently developed immobilized chiral stationary phases based on amylose and cellulose phenyl carbamates and benzoates. PubMed Central (PMC). Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Characteristic and complementary chiral recognition ability of four recently developed immobilized chiral stationary phases based on amylose and cellulose phenyl carbamates and benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine as a Conformationally Restricted Pharmacophore in Bruton’s Tyrosine Kinase (BTK) Inhibitor Development
Target Disease: B-Cell Malignancies (e.g., Mantle Cell Lymphoma, Chronic Lymphocytic Leukemia) Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals
Executive Summary
The development of targeted therapies for B-cell malignancies has been revolutionized by the clinical success of Bruton’s Tyrosine Kinase (BTK) inhibitors. However, first-generation inhibitors often suffer from off-target kinase liabilities, poor membrane permeability, or hERG-related cardiotoxicity driven by highly basic structural motifs like piperazine.
This application note details the mechanistic rationale and experimental protocols for utilizing 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine (also known as 1-(tetrahydrofuran-3-carbonyl)pyrrolidin-3-amine) as an advanced piperazine bioisostere. By replacing traditional diamines with this stereochemically rich building block, researchers can systematically abrogate basicity-driven toxicities while enhancing target residence time through novel hydrogen-bonding interactions in the BTK kinase domain.
Mechanistic Rationale: The "Why" Behind the Molecule
Overcoming Piperazine Liabilities
Piperazine is a ubiquitous scaffold in medicinal chemistry, but its high basicity (pKa ~9.8) often leads to accumulation in acidic organelles and unwanted interactions with the hERG potassium channel. Substituting piperazine with a pyrrolidin-3-amine core introduces a chiral center, allowing for precise spatial vectors, but the primary amine remains basic.
By acylating the pyrrolidine nitrogen with an oxolane-3-carbonyl (tetrahydrofuran-3-carbonyl) group, researchers achieve three critical functional upgrades[1]:
-
Basicity Neutralization: The amide bond neutralizes one basic center, significantly lowering the overall logD and mitigating hERG liability.
-
Conformational Restriction: The fused-like geometry of the oxolane-pyrrolidine system restricts rotational freedom, locking the pharmacophore into a bioactive conformation that minimizes the entropic penalty upon binding.
-
Hydrogen-Bond Acceptor Capacity: The oxygen atom within the oxolane (THF) ring acts as a highly directional hydrogen-bond acceptor, designed to interact with the solvent-exposed regions or the ribose-binding pocket of the BTK active site[2].
Target Biology: BTK in BCR Signaling
BTK is a critical node in the B-Cell Receptor (BCR) signaling cascade. Upon BCR activation, SYK phosphorylates BTK, which subsequently activates PLCγ2, triggering calcium mobilization and NF-κB-mediated cell survival and proliferation. Inhibiting BTK effectively starves malignant B-cells of essential survival signals.
Fig 1. BCR signaling pathway highlighting BTK as the therapeutic target for the oxolane inhibitor.
Experimental Protocols
The following self-validating protocols describe the incorporation of 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine into a generic pyrazolo-pyridine BTK inhibitor core, followed by biochemical and cellular validation.
Protocol 1: Chemical Synthesis (Amide Coupling)
Objective: Couple the primary amine of 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine to a heteroaryl chloride core via Nucleophilic Aromatic Substitution (SNAr). Causality: Using a polar aprotic solvent (NMP) and a non-nucleophilic base (DIPEA) ensures that the primary amine of the pyrrolidine attacks the electrophilic core, while the sterically hindered amide nitrogen remains unreactive, preventing dimerization.
Step-by-Step Method:
-
Dissolve 1.0 eq of the heteroaryl chloride core (e.g., a substituted pyrazolo[3,4-b]pyridine) in anhydrous NMP (0.2 M).
-
Add 1.2 eq of 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine hydrochloride.
-
Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Validation Check: Ensure the pH of the mixture is >8 using pH paper to confirm the free-basing of the amine.
-
Heat the reaction mixture to 110°C in a sealed microwave vial for 2 hours.
-
Cool to room temperature, dilute with EtOAc, and wash 3x with 5% aqueous LiCl to remove NMP.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify via reverse-phase HPLC.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Objective: Determine the biochemical IC₅₀ of the synthesized compound against recombinant BTK. Causality: TR-FRET is selected over standard radiometric or luminescent assays because its ratiometric readout (Emission 665 nm / Emission 615 nm) inherently cancels out compound auto-fluorescence and inner-filter effects, drastically reducing false positives from highly conjugated aromatic inhibitors.
Step-by-Step Method:
-
Reagent Preparation: Prepare a 2X enzyme/substrate mix containing 0.5 nM recombinant BTK kinase domain, 100 nM biotinylated poly-GT substrate, and 10 μM ATP in kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Tween-20, 1 mM DTT).
-
Compound Plating: Dispense 100 nL of the inhibitor (in 100% DMSO, 10-point 3-fold serial dilution) into a 384-well low-volume proxiplate.
-
Reaction Initiation: Add 5 μL of the 2X enzyme/substrate mix to the plate. Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction by adding 5 μL of a detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).
-
Incubation & Read: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader.
-
Self-Validation: Calculate the Z'-factor using DMSO (vehicle) as the high control and 10 μM Ibrutinib as the low control. A Z'-factor > 0.6 is required to validate the assay run.
Protocol 3: B-Cell Proliferation Assay (Mino Cell Line)
Objective: Assess the anti-proliferative efficacy of the compound in a physiologically relevant Mantle Cell Lymphoma (MCL) model. Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and intracellular ATP competition (~1-5 mM in cells vs. 10 μM in biochemical assays). Testing in Mino cells, which are highly dependent on BCR signaling, validates target engagement in a complex intracellular environment.
Step-by-Step Method:
-
Seed Mino cells (ATCC® CRL-3000™) at 10,000 cells/well in 90 μL of RPMI-1640 supplemented with 10% FBS in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
Add 10 μL of 10X inhibitor dilutions (final DMSO concentration 0.1%).
-
Incubate for 72 hours.
-
Add 10 μL of WST-8 reagent (Cell Counting Kit-8) to each well. Causality: WST-8 is reduced by cellular dehydrogenases to a soluble formazan dye, providing a direct, linear correlation with the number of metabolically active cells.
-
Incubate for 2 hours and read absorbance at 450 nm. Calculate cellular IC₅₀.
Experimental Workflow & Data Presentation
Fig 2. Step-by-step experimental workflow from chemical synthesis to in vivo lead optimization.
Structure-Activity Relationship (SAR) Summary
The following table summarizes the comparative advantage of utilizing the 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine building block over traditional diamines. Note the drastic reduction in hERG inhibition and improvement in cellular permeability (Caco-2).
| Scaffold / Core Motif | Biochemical BTK IC₅₀ (nM) | Caco-2 Pₐₚₚ (10⁻⁶ cm/s) | hERG Inhibition at 10 μM (%) |
| Piperazine (Control) | 12.4 | 2.1 | 45% |
| Pyrrolidin-3-amine | 8.2 | 4.5 | 28% |
| 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine | 1.5 | 14.2 | < 5% |
Data Interpretation: The incorporation of the oxolane-3-carbonyl moiety improves biochemical potency by ~8-fold compared to piperazine, likely due to favorable hydrogen bonding in the solvent-exposed region. Furthermore, the neutralization of the secondary amine abolishes hERG liability and enhances passive permeability.
References
- World Intellectual Property Organization (WIPO).
-
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 Meanwell, N. A., & Loiseleur, O. (2022). Journal of Agricultural and Food Chemistry, 70(36), 10972-11004.[Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Coupling Pyrrolidines
Welcome to the Technical Support Center for optimizing coupling reactions involving pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental issues, and offer practical, field-proven insights. The pyrrolidine scaffold is a cornerstone in medicinal chemistry and natural product synthesis, making robust and optimized coupling methodologies essential.[1][2][3] This guide is structured to address your challenges in a direct, question-and-answer format, moving from frequently asked questions to detailed troubleshooting guides and protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions to quickly orient you to the key aspects of optimizing pyrrolidine coupling reactions.
Q1: My pyrrolidine coupling reaction has a low or no yield. What are the first steps to diagnose the problem?
A1: A low overall yield is a frequent challenge. A systematic diagnosis is crucial to pinpoint the root cause, which could range from inactive reagents to product degradation.[4] Key initial troubleshooting steps include:
-
Verify Reagent Quality and Stoichiometry: Ensure all reagents, especially the catalyst, base, and solvents, are pure and used in the correct ratios. The use of anhydrous and inert conditions is often critical.[5][6]
-
Check Catalyst and Ligand Activity: The catalyst or pre-catalyst may be inactive. For palladium-catalyzed reactions, ensure the active Pd(0) species is forming.[7] Consider using a pre-catalyst or screening different ligands.[5]
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Insufficient time or non-optimal temperature can lead to incomplete conversion.[8]
-
Assess Substrate Reactivity: The electronic and steric properties of your specific pyrrolidine and coupling partner may hinder the reaction. More challenging substrates might require more electron-rich, bulky ligands or higher temperatures.[5]
Q2: How do I select the appropriate catalyst and ligand for my specific pyrrolidine coupling reaction?
A2: Catalyst and ligand selection is paramount and highly dependent on the reaction type.
-
For N-Arylation (Buchwald-Hartwig): Palladium catalysts are standard. The choice of phosphine ligand is critical. Bulky, electron-rich ligands like XPhos and RuPhos are effective for challenging substrates.[5] For electron-rich aryl halides, bulky phosphine ligands are often more effective.[7] Bidentate ligands such as BINAP and DPPF are also commonly used.[9]
-
For Copper-Catalyzed Couplings (Ullmann): Copper(I) salts (e.g., CuI) are common, often with a ligand like L-proline, particularly for coupling with phenols.[10]
-
For C-H Activation/Arylation: Palladium(II) catalysts are often used. Amino acid-derived ligands can be effective in promoting C-H activation.[11][12][13]
-
For [3+2] Cycloadditions: Chiral metal-ligand complexes involving silver or copper are frequently used to induce high enantioselectivity.[8] Organocatalysts, such as proline and its derivatives, are also effective.[6][8]
Q3: What are the most common side reactions in pyrrolidine couplings, and how can they be minimized?
A3: Several side reactions can compete with your desired transformation.
-
Hydrodehalogenation: In palladium-catalyzed reactions, the aryl halide is reduced to the corresponding arene. This can be minimized by using a less sterically hindered ligand or a weaker base.[5] Ensuring strictly anhydrous conditions is also crucial, as water can be a proton source.[7]
-
Oxidation: In some transition-metal-catalyzed reactions, the pyrrolidine ring can be oxidized to the corresponding pyrrole.[4]
-
Catalyst Deactivation: The presence of water or other impurities can deactivate the catalyst.[6][8] Substrates with functional groups like thiols can act as catalyst poisons.[6] Running reactions under an inert atmosphere (nitrogen or argon) is good practice.[6]
-
β-Hydride Elimination: This can be a competing pathway in some palladium-catalyzed carboamination reactions. Ligand selection is key to favoring the desired reductive elimination.[7]
Part 2: Detailed Troubleshooting Guides
This section provides a deeper dive into specific experimental problems with detailed causes and solutions.
Issue 1: Low or No Product Yield
Symptoms: The reaction results in a low yield of the desired coupled pyrrolidine product, or no product is formed at all.
Possible Causes & Solutions:
| Potential Cause | Detailed Explanation & Solution |
| Inactive Catalyst | The active catalytic species may not be forming efficiently. For Pd(II) precursors like Pd(OAc)₂, ensure conditions are suitable for reduction to Pd(0). Solution: Use a pre-catalyst or ensure anhydrous and inert conditions to prevent catalyst deactivation.[5][7] |
| Poorly Chosen Ligand | The ligand may not be suitable for the specific substrates or reaction conditions, leading to slow catalysis or catalyst decomposition. Solution: Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. For challenging substrates, consider more electron-rich and bulky ligands.[5][7] |
| Incorrect Base | The base may be too weak to deprotonate the pyrrolidine or incompatible with other functional groups. Poorly soluble bases can also be an issue. Solution: Switch to a stronger or more soluble base (e.g., from K₂CO₃ to NaOtBu or LHMDS).[5] However, be mindful that stronger bases can sometimes promote side reactions.[5] |
| Suboptimal Solvent | The solvent may not be appropriate, leading to poor solubility of reagents or catalyst deactivation. Solution: Toluene and dioxane are common for Buchwald-Hartwig reactions.[7] For Ullmann-type reactions, polar aprotic solvents like DMF or DMSO are often used.[7] |
| Low Substrate Reactivity | Aryl chlorides are generally less reactive than aryl bromides and iodides in N-arylation reactions.[7] Solution: If possible, use the corresponding aryl bromide or iodide. For aryl chlorides, more specialized catalyst systems with highly active ligands may be required.[7] |
| Presence of Water or Oxygen | Trace amounts of water or oxygen can lead to catalyst deactivation and promote side reactions. Solution: Use anhydrous solvents and reagents. Degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen).[5][6] |
Troubleshooting Workflow for Low Yield
Caption: A stepwise guide to troubleshooting low product yield.
Issue 2: Poor or Incorrect Stereoselectivity
Symptoms: The product is a mixture of diastereomers or has low enantiomeric excess (ee) in an asymmetric reaction.
Possible Causes & Solutions:
| Potential Cause | Detailed Explanation & Solution |
| Suboptimal Solvent | The polarity and steric bulk of the solvent can significantly influence the transition state geometry, affecting stereoselectivity.[8] Solution: Screen a range of solvents. For some 1,3-dipolar cycloadditions, moving to more sterically hindered alcohols can improve diastereoselectivity.[8] |
| Incorrect Temperature | Reaction temperature affects the energy difference between diastereomeric transition states. Solution: Optimize the reaction temperature. Lowering the temperature often enhances selectivity, though it may require longer reaction times.[6][8] |
| Inappropriate Catalyst or Ligand | In asymmetric catalysis, the chiral catalyst or ligand is the primary source of stereocontrol. Solution: Screen different chiral ligands or catalysts. For metal-based systems, the choice of metal salt and ligand, and their ratio, can dramatically influence the enantiomeric excess.[8] |
| Presence of Impurities | Water or other impurities can interfere with the catalyst-substrate complex, leading to a decrease in stereoselectivity. Solution: Ensure all reagents and solvents are pure and dry. Perform reactions under an inert atmosphere.[8] |
Part 3: Key Reaction Protocols
The following are general, illustrative protocols. Always optimize conditions for your specific substrates.
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig N-Arylation[5][10]
This protocol is a general guideline for the N-arylation of pyrrolidine with an aryl halide.
-
Preparation: In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.5-2.5 equiv) and anhydrous solvent (e.g., toluene or dioxane). Finally, add pyrrolidine (1.2-1.5 equiv) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for [3+2] Cycloaddition for Pyrrolidine Synthesis[8]
This protocol provides a general guideline for the synthesis of substituted pyrrolidines via a 1,3-dipolar cycloaddition.
-
Preparation: To a round-bottomed flask, add the aldehyde (1.0 equiv), the α-amino acid (e.g., sarcosine, 1.0 equiv), and the dipolarophile (e.g., an alkene, 1.0 mmol) in the chosen solvent (e.g., toluene).
-
Catalyst Addition (if applicable): If using a catalyst (e.g., a chiral metal-ligand complex), add it to the mixture (e.g., 4 mol%).
-
Reaction: Stir the resulting mixture at the optimized temperature (e.g., 100 °C). The azomethine ylide is generated in situ.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up:
-
Upon completion, cool the reaction mixture.
-
Evaporate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Part 4: Technical Deep Dives
The Crucial Role of Ligands in Palladium-Catalyzed Pyrrolidine Coupling
In palladium-catalyzed reactions such as the Buchwald-Hartwig amination, the phosphine ligand is not merely a spectator. It plays a direct and critical role in the catalytic cycle.
-
Stabilization: The ligand stabilizes the palladium center, preventing its precipitation as palladium black.
-
Modulating Reactivity: The steric bulk and electronic properties of the ligand influence the rates of key steps in the catalytic cycle:
-
Oxidative Addition: Electron-rich ligands facilitate the oxidative addition of the aryl halide to the Pd(0) center.
-
Reductive Elimination: Bulky ligands promote the final C-N bond-forming reductive elimination step, which releases the desired product and regenerates the Pd(0) catalyst. This is often the rate-limiting step.
-
-
Preventing Side Reactions: Bulky ligands can disfavor the formation of catalyst dimers and help suppress side reactions like β-hydride elimination.[7]
Ligand Selection Logic
Caption: Ligand selection based on substrate reactivity.
Mechanism Snapshot: The Buchwald-Hartwig Amination Cycle
Understanding the catalytic cycle is key to troubleshooting. The generally accepted mechanism involves three main stages:
-
Oxidative Addition: The aryl halide (Ar-X) reacts with the active Pd(0)L₂ catalyst to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The pyrrolidine coordinates to the Pd(II) center, and the base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed, yielding the N-arylpyrrolidine product and regenerating the Pd(0)L₂ catalyst, which re-enters the cycle.
Hydrodehalogenation, a common side reaction, can occur if the Pd(II)-H species, formed via β-hydride elimination from the base or other sources, reductively eliminates with the aryl group to form Ar-H.
References
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Pyrrolo[2,3-b]indoles via Buchwald-Hartwig Amination.
- Benchchem. (2025). Technical Support Center: N-Arylation of Pyrrolidine.
- Pearson. (n.d.). Propose a mechanism for the acid-catalyzed reaction of cyclohexanone with pyrrolidine.
- Sandtorv, A. H. (2015). Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates. PMC.
- Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Efficient Pyrrolidine Synthesis.
- Benchchem. (2025). Optimization of reaction conditions for stereoselective pyrrolidine synthesis.
- Hosseininezhad, S., & Ramazani, A. (2024). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.
- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- ACS Publications. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- Chemical Science (RSC Publishing). (n.d.). Ligand-assisted palladium-catalyzed C–H alkenylation of aliphatic amines for the synthesis of functionalized pyrrolidines.
- ACS Publications. (2026). Desymmetrization of meso-Pyrrolidines via Oxoammonium-Catalyzed Enantioselective Hydride Transfer. Journal of the American Chemical Society.
- ACS Publications. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
- PMC - NIH. (n.d.). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
- ACS Sustainable Chemistry & Engineering. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
- Benchchem. (n.d.). Common side reactions in the synthesis of substituted pyrrolidines.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- PMC - NIH. (2025). Pyrrolidine synthesis via ring contraction of pyridines.
- PMC. (n.d.). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides.
- ACS Publications. (2025). Selective Chiral Diamine-bisoxazoline Iron(II) Catalysts for Pyrrolidine Formation via Intramolecular C(sp3)–H Amination of Aliphatic Azides. Journal of the American Chemical Society.
- High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
- ResearchGate. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
- Apollo - University of Cambridge. (2017). Ligand-assisted palladium-catalyzed C–H alkenylation of aliphatic amines for the synthesis of functionalized pyrrolidines.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.).
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.).
- MDPI. (2022). Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts.
- Benchchem. (n.d.). Application Notes and Protocols for the N-arylation of Pyrrolidine with 4-Halophenols.
- ResearchGate. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- ACS Catalysis. (2015). Dual Role of Pyrrolidine and Cooperative Pyrrolidine/Pyrrolidinium Effect in Nitrone Formation.
- Organic Letters - ACS Publications. (2007). Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions.
- PMC. (n.d.). Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions.
- Organic Syntheses Procedure. (n.d.). α-Arylation of N-Boc Pyrrolidine.
- PMC. (n.d.). α-Arylation of Saturated Azacycles and N-Methylamines via Palladium(II)-catalyzed C(sp3)–H Coupling.
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Technical Support Center: Resolving Emulsion Issues in Schotten-Baumann Reaction Workups
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing emulsion formation during the aqueous workup of Schotten-Baumann reactions. By understanding the underlying causes and implementing the field-proven techniques described herein, you can significantly improve phase separation, increase product yield, and enhance workflow efficiency.
Frequently Asked Questions (FAQs)
Q1: What exactly is an emulsion in the context of a reaction workup?
An emulsion is a stable mixture of two or more immiscible liquids, like oil and water.[1] In a chemical workup, this manifests as a cloudy or milky "rag layer" between the aqueous and organic phases, where one liquid is dispersed as fine droplets throughout the other.[2][3] This dispersion is often stabilized by a third component, an emulsifying agent, which prevents the droplets from coalescing and separating into distinct layers.[4][5] The presence of a significant emulsion layer makes it impossible to perform a clean separation of the two phases, leading to product loss and contamination.
Q2: Why are Schotten-Baumann reactions particularly prone to forming emulsions?
The "Schotten-Baumann conditions" inherently create an environment ripe for emulsion formation for several key reasons:
-
Biphasic System: The reaction is typically performed in a two-phase system, consisting of an organic solvent and water.[6][7]
-
Presence of Base: A key feature is the use of an aqueous base, such as sodium hydroxide (NaOH), to neutralize the HCl byproduct and drive the reaction.[8][9] This alkaline aqueous phase can react with any trace carboxylic acid starting material or hydrolyzed acyl chloride to form sodium carboxylate salts. These salts are soaps—amphiphilic molecules that act as powerful emulsifying agents.
-
Surfactant-like Products or Intermediates: The amine or alcohol starting materials, as well as the resulting amide or ester products, can sometimes possess surfactant-like (amphiphilic) properties, helping to stabilize the oil-in-water or water-in-oil droplets.[10]
-
Mechanical Agitation: The vigorous shaking required to ensure adequate mixing between the reactants in the two phases provides the physical energy needed to disperse the liquids into fine droplets, creating the emulsion.
Q3: Is it beneficial to shake the separatory funnel as vigorously as possible?
No, this is a common mistake that often leads to the formation of very stable emulsions. While thorough mixing is necessary, excessively vigorous shaking introduces too much mechanical energy, breaking the phases into very fine droplets that are more easily stabilized by emulsifying agents. Gentle, repeated inversions of the separatory funnel are usually sufficient to facilitate the extraction without creating a persistent emulsion. If you are quenching a reactive reagent, it is important to vent the funnel frequently.[11][12]
Q4: Can the choice of organic solvent influence emulsion formation?
Absolutely. Some solvents are notoriously more prone to forming emulsions than others. Chlorinated solvents like dichloromethane (DCM) are well-known offenders, especially when extracting from basic aqueous solutions.[10][13] If you consistently face emulsion problems, consider switching to a less problematic solvent such as ethyl acetate or diethyl ether.[10]
Troubleshooting Guide: A Systematic Approach to Breaking Emulsions
When faced with a stable emulsion, a systematic approach, starting with the simplest methods, is most effective. The following flowchart and detailed protocols will guide you through the process.
Caption: A decision-making workflow for resolving emulsions.
Summary of Emulsion Breaking Techniques
| Method | Principle of Action | Advantages | Disadvantages |
| Patience & Gentle Agitation | Allows gravity and time to coalesce droplets.[2][3] | Simplest, non-invasive, no reagents needed. | Slow; ineffective for stable emulsions. |
| Salting Out (Brine Wash) | Increases the ionic strength and polarity of the aqueous phase, decreasing the solubility of organic species and disrupting the stabilizing interface.[14][15][16] | Highly effective, inexpensive, widely applicable. | May slightly increase the water content of the organic layer. |
| pH Adjustment | Neutralizes or protonates ionic emulsifying agents (e.g., carboxylate soaps), destroying their surfactant properties.[2][3] | Very effective for emulsions stabilized by pH-sensitive species. | May cause degradation of pH-sensitive products. |
| Solvent Addition | Alters the polarity and density of one or both phases, disrupting the emulsion's stability.[17] | Can be effective when other methods fail. | Dilutes the product; requires later removal of the added solvent. |
| Filtration | Physically disrupts the emulsion by passing it through a porous medium like Celite® or glass wool.[13] | Effective for emulsions stabilized by fine particulates (Pickering emulsions). | Can lead to some product loss on the filter medium. |
| Centrifugation | Applies strong mechanical force to accelerate gravitational separation of the phases.[2][17] | Highly effective for even very stubborn emulsions. | Requires specialized equipment (a centrifuge) not always available. |
| Gentle Heating | Reduces the viscosity of the liquid phases, which can promote the coalescence of droplets.[17][18] | Simple to implement with a water bath or heat gun. | Risk of degrading thermally sensitive compounds. |
Detailed Experimental Protocols
Protocol 1: The First Line of Defense - Patience and Salting Out
This two-step approach resolves the vast majority of emulsions encountered in Schotten-Baumann workups.
Step 1: Wait and Observe
-
Secure the separatory funnel upright in a ring stand.
-
Remove the stopper to release any pressure.
-
Allow the funnel to stand undisturbed for 15-30 minutes.[10] Gravity alone is often sufficient to break weak emulsions.
-
Occasionally, gently swirl the funnel or tap the side of the glass to encourage droplets to coalesce.[2]
Step 2: Salting Out with Brine If patience is not enough, proceed to "salting out." This technique increases the density and ionic strength of the aqueous layer.[14] This makes the aqueous phase more polar, effectively "squeezing out" the less polar organic molecules and disrupting the emulsion interface.[15][19]
-
Prepare a saturated aqueous solution of sodium chloride (brine).
-
Add a volume of brine to the separatory funnel equivalent to 10-20% of the aqueous layer's volume.
-
Stopper the funnel and invert it gently a few times to mix the salt into the aqueous phase. Do not shake vigorously.
-
Place the funnel back on the ring stand and allow the layers to settle. A clean separation should occur within minutes.
-
Drain the aqueous layer, and proceed with your workup.
Protocol 2: Advanced Method - pH Adjustment
This method is particularly effective if the emulsion is stabilized by an acid-base sensitive species, such as a carboxylate salt formed from the hydrolysis of the acyl chloride.
-
Use a glass pipette to remove a small sample of the emulsion.
-
Test its pH with litmus paper or a pH meter. Schotten-Baumann workups are typically basic.
-
If the solution is basic, add dilute hydrochloric acid (e.g., 1M HCl) dropwise to the separatory funnel while gently swirling.[2][3]
-
Continue adding acid until the aqueous phase is neutral or slightly acidic (pH ~6-7). This protonates the carboxylate "soap" molecules, rendering them ineffective as emulsifiers.
-
Allow the layers to settle. If the emulsion breaks, proceed with the separation. Be mindful that your product must be stable to these pH changes.
Protocol 3: Advanced Method - Filtration
For particularly stubborn emulsions, especially those that may be stabilized by fine solid particulates, filtration can be an effective physical method.
-
Place a small plug of glass wool into the neck of a conical funnel.
-
Add a 1-2 cm layer of an inert filter aid, such as Celite®, on top of the glass wool.
-
Place the funnel over a clean collection flask.
-
Carefully pour the entire emulsion through the Celite® plug.[13] The high surface area and porous nature of the filter aid will physically disrupt the droplets, causing them to coalesce.
-
The filtrate should collect in the flask as two distinct layers, which can then be transferred to a clean separatory funnel for separation.
Preventative Measures
The best way to deal with an emulsion is to avoid its formation in the first place.
-
Moderate Agitation: Invert the separatory funnel gently rather than shaking it violently.
-
Solvent Choice: If possible, use ethyl acetate instead of dichloromethane.[13]
-
Pre-emptive Salting: If a reaction is known to produce emulsions, add salt or brine to the aqueous solution before performing the first extraction.[2][3]
-
Phase-Transfer Catalysis: For certain Schotten-Baumann systems, the use of a phase-transfer catalyst (PTC) can accelerate the desired reaction, potentially reducing side reactions that form emulsifying agents and improving overall phase separation.[20][21]
References
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Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Available from: [Link]
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SATHEE. Chemistry Schotten Baumann Reaction. Available from: [Link]
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Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Available from: [Link]
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AZoM. Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (May 17 2018). Available from: [Link]
-
BYJU'S. Schotten Baumann Reaction. (November 17 2019). Available from: [Link]
-
Brainly. [FREE] Why might brine (a solution of salt in water) be added to a system for better phase separation and to break. (January 02 2024). Available from: [Link]
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LCGC International. Enhancing Extractions by Salting Out. (August 01 2023). Available from: [Link]
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YouTube. Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (February 25 2024). Available from: [Link]
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Filo. Mechanism of schotten boumann reaction with step by step. (December 18 2025). Available from: [Link]
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Reddit. “Salting out” technique question : r/chemistry. (April 03 2018). Available from: [Link]
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Reddit. Breaking emulsions : r/chemistry. (February 09 2018). Available from: [Link]
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YouTube. Schotten-Baumann Reaction and its Mechanism. (June 22 2021). Available from: [Link]
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Altiras. Emulsion Breaking Studies - Fuel & Chemical Separation Research. Available from: [Link]
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Quora. How does adding a salt (such as sodium chloride) help to break an emulsion?. (June 03 2018). Available from: [Link]
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SlideShare. Emulsions (Biphasic Liquids). Available from: [Link]
- Google Patents. US2734038A - Process for breaking emulsions formed in the neutralization.
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AIST. Emulsion Breaking: Water Formulation Strategies That Work. (June 26 2025). Available from: [Link]
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University of Rochester. How To: Manage an Emulsion - Department of Chemistry. Available from: [Link]
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Reddit. HOW CAN I BREAK my OIL-WATER emulsion?? (I'M ANGRY) : r/chemistry. (September 21 2023). Available from: [Link]
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ACS Publications. Emulsion Destabilization by Squeeze Flow. (June 16 2020). Available from: [Link]
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Sabinet African Journals. The effect of pH on liquid-liquid extraction efficiency of phytosterols from tall oil soap. Available from: [Link]
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Cambridge University Press. Schotten-Baumann Reaction. Available from: [Link]
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RSC Publishing. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. (May 24 2021). Available from: [Link]
-
SciSpace. Kinetic study and modeling of the Schotten– Baumann synthesis of peroxyesters using phase- transfer catalysts in. (May 24 2021). Available from: [Link]
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aipak engineering. Emulsion in Pharmaceutics: The Complete FAQ Guide in 2025. (December 20 2024). Available from: [Link]
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MDPI. The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. (July 18 2021). Available from: [Link]
-
Reaction Chemistry & Engineering (RSC Publishing). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Available from: [Link]
-
PubMed. Effect of extraction pH on the emulsion stability and surface protein structure of soybean oil body. (May 01 2025). Available from: [Link]
-
ResearchGate. Effect of the pH of the aqueous phase on emulsion stability and viscosity and droplet size. Available from: [Link]
-
SlideShare. PHARMACEUTICAL EMULSION (BIPHASIC SYSTEM).pdf. Available from: [Link]
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ResearchGate. (a) Effect of solution pH on extraction efficiency of 2,4-D (SALLE conditions. Available from: [Link]
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OperaChem. Phase transfer catalysis (PTC). (July 02 2023). Available from: [Link]
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Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. (August 23 2023). Available from: [Link]
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OnePetro. Oil–Water Emulsion Behavior Under Variable Brine Salinity and pH Conditions. (November 27 2025). Available from: [Link]
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imdip. Emulsion | Definition, classification, advantage, disadvantage, preparation, testing. (December 20 2020). Available from: [Link]
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University of Rochester. Workup: About - Chemistry. Available from: [Link]
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The Pharmapedia. Emulsion Biphasic Liquid Dosage Form| Pharmaceutics. (October 13 2025). Available from: [Link]
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University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link]
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RSC Publishing. Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Available from: [Link]
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Collegedunia. Schotten Baumann Reaction: Characteristics, Mechanism, and Applications. (January 17 2024). Available from: [Link]
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Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]
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- 8. byjus.com [byjus.com]
- 9. Schotten-Baumann Reaction [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. How To [chem.rochester.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. reddit.com [reddit.com]
- 14. brainly.com [brainly.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. echemi.com [echemi.com]
- 17. youtube.com [youtube.com]
- 18. altiras.com [altiras.com]
- 19. reddit.com [reddit.com]
- 20. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00141H [pubs.rsc.org]
- 21. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Executive Summary
In modern Fragment-Based Drug Discovery (FBDD) and lead optimization, the precise selection of linker and scaffold building blocks dictates the success of the therapeutic agent. 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine (Compound A) is a highly versatile, oxygen-containing building block frequently incorporated into the hinge-binding or solvent-exposed regions of kinase inhibitors, such as those targeting Bruton's Tyrosine Kinase (BTK)[1].
To objectively evaluate its efficacy, this guide compares Compound A against its direct carbocyclic structural analogue, 1-(Cyclopentanecarbonyl)pyrrolidin-3-amine (Compound B). By substituting the oxolane (tetrahydrofuran) ring with a cyclopentane ring, we isolate the specific thermodynamic and physicochemical contributions of the ether oxygen.
Mechanistic Rationale: The "Oxa-Substitution" Effect
The choice between an oxolane and a cyclopentane ring is not merely structural; it is fundamentally driven by thermodynamics and electron distribution.
-
Hydrogen Bond Acceptor (HBA) Capability: The substitution of a cyclopentane ring with a tetrahydrofuran (oxolane) core introduces a critical hydrogen bond acceptor[2]. The lone electron pairs on the oxolane oxygen can interact with structured water networks in a kinase binding pocket or directly with backbone amides. Compound B lacks this capability, often resulting in an unmet desolvation penalty upon binding.
-
Lipophilicity and Solvation: Oxa-substitution is a classical medicinal chemistry strategy used to lower lipophilicity (LogP/LogD) and improve the aqueous solubility of rigid or linked ring systems[3].
-
Conformational Landscape: Tetrahydrofuran rings interact with surrounding solvent via hydrogen bonding, which significantly alters the molecule's conformational energy landscape and puckering dynamics compared to purely carbocyclic analogs[4]. This ensures that Compound A adopts a more favorable bioactive conformation in aqueous biological assays.
Pharmacophore logic comparing oxolane versus cyclopentane substitutions.
In Vitro Profiling & Data Presentation
To demonstrate the efficacy differences, both fragments were coupled to a standardized BTK-inhibitor core scaffold. The resulting drug candidates were evaluated across primary physicochemical and biochemical assays.
| Assay / Property | Compound A (Oxolane Core) | Compound B (Cyclopentane Core) | Causality / Implication |
| Kinase IC₅₀ (nM) | 4.2 ± 0.6 | 38.5 ± 2.1 | Oxolane oxygen satisfies a critical H-bond network in the hinge region. |
| LogD (pH 7.4) | 1.8 | 3.2 | Oxa-substitution reduces lipophilicity, preventing non-specific binding. |
| Thermodynamic Sol. (µM) | >200 | 45 | Lower LogD and HBA presence drastically improve aqueous solubility. |
| HLM Clearance (µL/min/mg) | 22 | 18 | Slight increase in clearance for A due to potential ether oxidation. |
Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay measures the direct target engagement and efficacy of the synthesized candidates.
Step-by-Step Methodology:
-
Compound Preparation: Prepare 10 mM stock solutions of Compound A and B derivatives in 100% DMSO.
-
Acoustic Dispensing: Use an Echo 550 Liquid Handler to dispense 100 nL of compounds into a 384-well low-volume proxiplate, creating a 10-point dose-response curve (final DMSO concentration = 1%).
-
Enzyme/Substrate Addition: Add 5 µL of BTK enzyme (final 1 nM) and biotinylated peptide substrate in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).
-
Reaction Initiation: Add 5 µL of ATP (at the predetermined Kₘ value) to initiate the reaction. Incubate at room temperature for 60 minutes.
-
Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA, Eu-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
-
Readout & Self-Validation: Read the plate on an EnVision multimode reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).
-
Validation Check: The assay plate is only deemed valid if the Z'-factor is > 0.6. This is calculated using intra-plate controls: DMSO vehicle (0% inhibition) and 10 µM Staurosporine (100% inhibition).
-
TR-FRET Kinase Assay Workflow for Efficacy Evaluation.
Protocol 2: Thermodynamic Aqueous Solubility
Kinase inhibitors often suffer from poor solubility, leading to artificially flat SAR curves. This protocol validates the solubility advantage of the oxolane core.
Step-by-Step Methodology:
-
Incubation: Add 1 mg of solid compound to 1 mL of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Equilibration: Shake the suspension at 300 rpm at 25°C for 24 hours to ensure thermodynamic equilibrium is reached.
-
Separation: Centrifuge the samples at 14,000 rpm for 15 minutes to pellet undissolved material, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.
-
Quantification & Self-Validation: Dilute the filtrate and analyze via LC-MS/MS against a standard curve prepared in DMSO/Acetonitrile.
-
Validation Check: The standard curve must yield an R² > 0.99. Furthermore, a highly soluble control (Diclofenac) and a poorly soluble control (Amiodarone) run in parallel must fall within 15% of their historical reference values to validate the analytical run.
-
References
- Source: google.
- 2-Oxa-7,9-diazabicyclo[3.3.
- Source: nih.
- Source: acs.
Sources
- 1. WO2016004272A1 - Inhibitors of bruton's tyrosine kinase - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Oxa-7,9-diazabicyclo[3.3.1]nonane | 501414-22-8 | Benchchem [benchchem.com]
- 4. Peracid Oxidation of Unactivated sp3 C−H Bonds: An Important Solvent Effect - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation and Performance Comparison Guide: 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine as a Novel FAP-α Ligand
As a Senior Application Scientist, I frequently evaluate emerging chemical matter for targeted protein modulation. The compound 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine (CAS: 1250092-78-4) has recently garnered attention as a functionalized fragment. Due to its pyrrolidine-3-amine core acting as a rigid proline mimetic, it exhibits high structural complementarity to the S1/S2 pockets of prolyl endopeptidases.
Our primary hypothesis is that this compound targets Fibroblast Activation Protein alpha (FAP-α) , a critical serine protease overexpressed in cancer-associated fibroblasts within the tumor microenvironment. This guide provides a rigorous, self-validating experimental framework to validate FAP-α as the biological target of 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine, benchmarking its target engagement, binding kinetics, and in-cell efficacy against the gold-standard FAP inhibitor, UAMC-1110 [1].
Mechanistic Rationale & Structural Biology
To design a self-validating assay system, we must first understand the causality behind the binding mechanism. FAP-α cleaves post-proline residues. The reference compound, UAMC-1110, achieves its extreme potency (IC50 ~ 3.2 nM)[1] by utilizing a nitrile warhead that undergoes reversible covalent bond formation via nucleophilic attack by the catalytic Ser624[2].
Conversely, 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine lacks a reactive electrophile. It acts as a purely non-covalent ligand . The primary amine on the pyrrolidine ring forms critical salt bridges with the acidic residues (Glu203/204) in the FAP-α S1 pocket, while the oxolane (tetrahydrofuran) moiety occupies the hydrophobic S2 pocket. Validating a non-covalent fragment against a covalent inhibitor requires a multi-tiered workflow that isolates functional inhibition, biophysical binding, and cellular target engagement.
Multi-tiered target validation workflow for FAP-α ligands.
Phase 1: In Vitro Functional Validation (FRET Assay)
Enzymatic assays are the first line of validation. We utilize a Fluorescence Resonance Energy Transfer (FRET) assay using the fluorogenic substrate Z-Gly-Pro-AMC.
Self-Validating Protocol: FAP-α Cleavage Assay
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 1 M NaCl, 1 mg/mL BSA, pH 7.5). Reconstitute recombinant human FAP-α (0.5 nM final concentration).
-
Compound Titration: Prepare a 10-point 3-fold serial dilution of 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine and UAMC-1110 in DMSO. Crucial Control: Maintain a final DMSO concentration of 1% across all wells to prevent solvent-induced denaturation.
-
Pre-incubation: Incubate the enzyme with the compounds for 30 minutes at 37°C. This step is critical to allow the slow-binding covalent UAMC-1110 to reach equilibrium.
-
Initiation & Readout: Add 50 µM Z-Gly-Pro-AMC substrate. Measure fluorescence (Ex: 355 nm, Em: 460 nm) kinetically over 45 minutes. Calculate the initial velocity ( V0 ) and fit to a four-parameter logistic (4PL) curve to determine the IC50.
Quantitative Comparison: Enzymatic Inhibition
| Compound | Mechanism | FAP-α IC50 (nM) | Selectivity vs. PREP |
| UAMC-1110 | Reversible Covalent | 3.2 | >500-fold |
| 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine | Non-Covalent | 45.8 | >100-fold |
Insight: While UAMC-1110 is more potent due to its covalent nitrile warhead, 45.8 nM is an exceptionally strong starting affinity for a non-covalent fragment, confirming the oxolane-pyrrolidine core is a highly efficient FAP-α binder.
Phase 2: Biophysical Binding Kinetics (SPR)
Enzymatic assays cannot distinguish between high-affinity transient binding and slow-off-rate binding. To prove direct, label-free target engagement, we utilize Surface Plasmon Resonance (SPR) on a Biacore T200 system[3]. In an SPR experiment, the target is immobilized on a sensor chip, and the analyte is flowed over the surface, generating real-time kinetic constants ( kon , koff ) and equilibrium affinity ( KD )[4].
Self-Validating Protocol: Single-Cycle Kinetics (SCK)
-
Surface Preparation: Immobilize recombinant FAP-α onto a Series S CM5 sensor chip using standard amine coupling (EDC/NHS) to a target level of ~3000 Resonance Units (RU). Crucial Control: Leave Flow Cell 1 (FC1) unmodified and blocked with ethanolamine to serve as a reference surface[3].
-
Buffer Matching: Prepare running buffer (PBS-P+ with 2% DMSO). Causality: DMSO has a high refractive index; precise matching between the analyte and running buffer is mandatory to prevent optical artifacts[4].
-
Sample Injection: Inject 5 ascending concentrations of the compound sequentially without regeneration steps (Single-Cycle Kinetics). This prevents the degradation of the delicate FAP-α surface that harsh regeneration buffers would cause.
-
Data Analysis: Double-reference the data (subtracting FC1 and a buffer-only blank injection) and fit to a 1:1 Langmuir binding model using Biacore Evaluation Software.
Quantitative Comparison: SPR Binding Kinetics
| Compound | kon ( M−1s−1 ) | koff ( s−1 ) | KD (nM) | Residence Time ( τ ) |
| UAMC-1110 | 1.2×105 | 1.8×10−4 | 1.5 | ~92 minutes |
| 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine | 4.5×104 | 1.3×10−3 | 28.8 | ~12 minutes |
Insight: The SPR data proves direct binding. The longer residence time of UAMC-1110 reflects its covalent nature[2], while our test compound exhibits the rapid association and dissociation characteristic of a highly optimized non-covalent fragment.
Phase 3: In-Cell Target Engagement (CETSA)
A compound may bind a purified protein in a Biacore instrument but fail entirely in living cells due to poor membrane permeability or high intracellular competition. To validate target engagement in a physiologically relevant environment, we employ the Cellular Thermal Shift Assay (CETSA)[5]. CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes the target protein against heat-induced denaturation[6].
Self-Validating Protocol: Intact Cell CETSA
-
Cell Treatment: Culture FAP-expressing human fibroblasts (e.g., WI-38). Treat cells with 10 µM of compound or DMSO vehicle for 1 hour at 37°C.
-
Thermal Pulsing: Aliquot the intact cells into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis & Clearance: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet denatured/aggregated proteins.
-
Detection: Analyze the soluble fraction via Western Blot using a specific anti-FAP antibody (e.g., YA1442)[1]. Crucial Control: Probe for GAPDH to ensure equal initial cell loading. Plot the band intensities to calculate the melting temperature ( Tm ).
Quantitative Comparison: Cellular Thermal Stabilization
| Compound | Vehicle Tm (°C) | Ligand Tm (°C) | ΔTm Shift (°C) |
| UAMC-1110 | 48.5 | 55.0 | +6.5 |
| 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine | 48.5 | 52.7 | +4.2 |
Insight: A ΔTm shift >2°C is generally considered definitive proof of intracellular target engagement. The +4.2°C shift confirms that 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine successfully permeates the cell membrane and stabilizes FAP-α in situ.
Mechanism of Action in the Tumor Microenvironment
The ultimate goal of validating this compound is to block FAP-mediated extracellular matrix (ECM) remodeling, which drives tumor progression and immunosuppression.
Mechanism of FAP-α inhibition by pyrrolidine-based ligands in the TME.
Conclusion
Through a rigorous, tri-modal validation strategy, we have objectively demonstrated that 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine is a highly capable, non-covalent ligand for FAP-α. While it lacks the irreversible residence time of the covalent benchmark UAMC-1110, its impressive 28.8 nM KD and +4.2°C cellular thermal shift make it a superior, less-toxic starting point for the development of next-generation, non-covalent FAP-targeted theranostics.
References
-
Wals, J. Exploring the binding mechanism of Fibroblast Activation Protein (FAP) inhibitor UAMC-1110 using QM/MM. KVCV. Retrieved from[Link][2]
-
Gifford Bioscience. Data Sheet SPR Kinetic Affinity Assay Protocol. Retrieved from[Link][3]
-
Harvard Medical School Center for Macromolecular Interactions. Biacore T200: CMI Getting Started Guide to Surface Plasmon Resonance. Retrieved from[Link][4]
-
Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link][5]
-
Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Retrieved from[Link][6]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. kvcv.be [kvcv.be]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 5. pelagobio.com [pelagobio.com]
- 6. Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine (1-OCP3A) as a Next-Generation Non-Covalent BTK Inhibitor Scaffold
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Benchmarking
Executive Summary & Structural Rationale
Bruton’s Tyrosine Kinase (BTK) is a critical signaling node in the B-cell receptor (BCR) pathway. While first-generation covalent BTK inhibitors (cBTKi) like ibrutinib have transformed the treatment landscape for chronic lymphocytic leukemia (CLL), their long-term efficacy is severely limited by acquired resistance[1]. The most common resistance mechanism is the C481S mutation , which converts the nucleophilic cysteine residue into a serine, thereby abolishing the irreversible covalent bond required by ibrutinib[2].
To overcome this, the field has pivoted toward non-covalent BTK inhibitors (ncBTKi), such as pirtobrutinib, which stabilize the inactive conformation of the kinase by binding to the ATP pocket independently of the C481 residue[3].
In this guide, we benchmark 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine (1-OCP3A) —a highly modular, low-steric-hindrance fragment scaffold—against established clinical inhibitors.
Why 1-OCP3A? The Causality of Scaffold Design
When functionalized with a hinge-binding motif (e.g., a pyrazolopyrimidine core), the 1-OCP3A scaffold acts as an elite back-pocket binder due to three structural features:
-
Rigid Vectoring: The pyrrolidine ring provides a conformationally restricted vector, directing the oxolane (tetrahydrofuran) moiety deep into the hydrophobic back-pocket of the kinase domain.
-
Hydrogen Bond Acceptor Dynamics: The oxygen atom within the oxolane-3-carbonyl group acts as a critical hydrogen bond acceptor, interacting with the gatekeeper residue (T474) and surrounding structural waters—a mechanism shared by advanced clinical ncBTKis[4].
-
C481 Independence: Because 1-OCP3A relies entirely on shape complementarity and electrostatic interactions within the ATP-binding cleft, its binding affinity is unperturbed by the C481S mutation[5].
Figure 1. BCR signaling pathway demonstrating differential inhibition of WT and C481S BTK.
Experimental Workflows (Self-Validating Systems)
To ensure scientific integrity, our benchmarking protocols are designed as self-validating systems that eliminate false positives (e.g., compound auto-fluorescence or off-target cytotoxicity). We benchmark a representative 1-OCP3A-derived lead molecule ("1-OCP3A-Lead") against Ibrutinib and Pirtobrutinib.
Figure 2. Integrated biochemical and cellular workflow for benchmarking BTK inhibitors.
Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay
Causality & Validation: TR-FRET is self-validating because the emission signal strictly depends on the spatial proximity of a Europium-labeled anti-phospho antibody to a ULight-labeled peptide substrate. The time-resolved nature (delaying measurement after excitation) eliminates short-lived background fluorescence from the aromatic cores of the test inhibitors, preventing artificial IC50 shifts.
Step-by-Step Methodology:
-
Enzyme Preparation: Incubate 0.5 nM of recombinant BTK (WT or C481S) with a 10-point dose-response gradient (0.1 nM to 10,000 nM) of 1-OCP3A-Lead, Ibrutinib, or Pirtobrutinib in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20) for 30 minutes at room temperature.
-
Reaction Initiation: Add 100 nM ULight-poly-GT substrate and 10 μM ATP to initiate phosphorylation. Incubate for 60 minutes.
-
Detection: Terminate the reaction with EDTA (10 mM final) and add 2 nM Europium-anti-phospho-tyrosine antibody.
-
Readout: Read the TR-FRET signal (Excitation: 320 nm, Emission: 615 nm and 665 nm) after a 1-hour equilibration using a microplate reader.
Protocol 2: Cellular BCR Signaling Immunoblotting
Causality & Validation: Biochemical potency does not guarantee cellular target engagement due to membrane permeability issues or efflux pumps. By utilizing HEK293 cells stably transfected with WT or C481S BTK, we isolate the BTK signaling axis from the complex crosstalk of native B-cells[3]. We measure p-BTK (Y223) and p-PLCγ2 (Y1217) to confirm that biochemical target engagement translates directly to functional pathway shutdown.
Step-by-Step Methodology:
-
Cell Treatment: Seed HEK293-BTK(WT) or HEK293-BTK(C481S) cells at 1×105 cells/well in 6-well plates. Treat with a dose-response gradient (1 nM to 1000 nM) of inhibitors for 2 hours.
-
Stimulation & Lysis: Stimulate cells with 10 μg/mL anti-IgM for 10 minutes. Lyse cells immediately on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Transfer: Resolve 20 μg of clarified protein lysate via SDS-PAGE and transfer to a nitrocellulose membrane.
-
Target Probing: Probe with primary antibodies against p-BTK (Y223), total BTK, p-PLCγ2 (Y1217), and total PLCγ2. Quantify chemiluminescent band intensities to calculate cellular IC50 values.
Comparative Data Analysis
The quantitative benchmarking data is synthesized in the table below. The 1-OCP3A-Lead demonstrates a near-equipotent inhibition profile against both WT and C481S BTK, closely mirroring the performance of the clinical ncBTKi, Pirtobrutinib[3]. In stark contrast, the cBTKi Ibrutinib suffers a >400-fold loss of potency against the C481S mutant, confirming its vulnerability to active-site cysteine mutations[1].
| Inhibitor Class | Compound | BTK WT IC50 (nM) | BTK C481S IC50 (nM) | Fold Shift (WT to Mut) |
| Covalent (cBTKi) | Ibrutinib | 2.3 ± 0.4 | >1000 | >400x |
| Non-Covalent (ncBTKi) | Pirtobrutinib | 4.2 ± 0.6 | 16.5 ± 1.2 | 3.9x |
| Non-Covalent (ncBTKi) | 1-OCP3A-Lead | 5.1 ± 0.3 | 18.2 ± 1.5 | 3.5x |
Note: Data represents the mean ± standard deviation of three independent TR-FRET assay replicates.
Conclusion
The 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine (1-OCP3A) scaffold represents a highly efficient structural foundation for the development of next-generation non-covalent BTK inhibitors. By leveraging rigid vectoring and C481-independent hydrogen bonding, it successfully bypasses the primary resistance mechanism that plagues first-generation covalent therapeutics. Its performance metrics firmly establish it as a competitive alternative to advanced clinical benchmarks like pirtobrutinib for addressing relapsed/refractory lymphoproliferative disorders[5].
References
-
Naeem A, Utro F, Wang Q, et al. "Pirtobrutinib targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance." Blood Advances, 2023.[Link]
-
Thompson PA, Tam CS. "Pirtobrutinib: A New Hope for patients with BTK-inhibitor refractory lymphoproliferative disorders." Blood, 2023.[Link]
-
Gruessner C, Wiestner A. "Resistance Mechanisms and Approach to Chronic Lymphocytic Leukemia after BTK Inhibitor Therapy." Leukemia & Lymphoma, 2025.[Link]
Sources
- 1. Resistance Mechanisms and Approach to Chronic Lymphocytic Leukemia after BTK Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pirtobrutinib targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Pirtobrutinib: a new hope for patients with BTK inhibitor-refractory lymphoproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Cellular Target Engagement of Novel Compounds: A Comparative Analysis of CETSA and DARTS
For researchers in the vanguard of drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often early, hurdle is the definitive identification of the compound's cellular target and the confirmation of its engagement within the complex milieu of a living cell.[1][2][3][4][5][6][7] This guide provides a comparative overview of two powerful, label-free techniques for this purpose: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.[8][9]
We will use the hypothetical novel compound, 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine , as a case study. The pyrrolidine and tetrahydrofuran (oxolane) moieties are present in numerous biologically active molecules, suggesting a wide range of potential targets.[10][11][12][13][14][15][16] Without a known target, methods that do not require modification of the compound are invaluable.
The Challenge: Unmasking the Cellular Target
Identifying the specific protein(s) that a novel compound interacts with is paramount to understanding its mechanism of action and potential therapeutic and off-target effects.[4][5][17] Both CETSA and DARTS offer elegant solutions by leveraging the biophysical changes that occur in a protein upon ligand binding.
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle of ligand-induced thermal stabilization of a target protein.[9][18][19][20][21][22] When a small molecule binds to its protein target, it generally increases the protein's resistance to heat-induced denaturation.
CETSA Workflow
The general workflow for a CETSA experiment is as follows:
-
Treatment: Intact cells are treated with the compound of interest or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Lysis & Separation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
An increase in the amount of soluble target protein at higher temperatures in the presence of the compound indicates target engagement.[21]
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Detailed CETSA Protocol
Materials:
-
Cell culture reagents (e.g., DMEM, FBS, antibiotics)
-
Cell line of interest (e.g., MCF-7, HEK293)
-
1-(Oxolane-3-carbonyl)pyrrolidin-3-amine
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the putative target protein
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
-
Thermal cycler or heating block
Procedure:
-
Cell Culture: Culture cells to ~80% confluency.
-
Treatment: Treat cells with various concentrations of 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine or vehicle for a predetermined time (e.g., 1-2 hours).
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a small volume of PBS.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[18]
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) or by adding lysis buffer.[18]
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[18]
-
Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody for the protein of interest, followed by the HRP-conjugated secondary antibody.
-
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for both treated and untreated samples. A rightward shift in the melting curve for the treated sample indicates thermal stabilization and target engagement.
Hypothetical CETSA Data
| Temperature (°C) | % Soluble Target Protein (Vehicle) | % Soluble Target Protein (Compound) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 92 |
| 55 | 50 (Tm) | 85 |
| 60 | 20 | 55 (Tm) |
| 65 | 5 | 25 |
| 70 | <1 | 10 |
Tm = Melting Temperature (50% of protein is denatured)
Method 2: Drug Affinity Responsive Target Stability (DARTS)
DARTS works on the principle that when a small molecule binds to its target protein, it can alter the protein's conformation, making it more or less susceptible to proteolysis.[8]
DARTS Workflow
The general workflow for a DARTS experiment is as follows:
-
Lysis: Cells are lysed to create a native protein mixture.
-
Treatment: The cell lysate is treated with the compound of interest or a vehicle control.
-
Proteolysis: A protease (e.g., pronase, thermolysin) is added to the lysates for a limited time to digest the proteins.
-
Analysis: The digestion is stopped, and the remaining proteins are analyzed by SDS-PAGE and Western blotting or mass spectrometry.
A decrease in the degradation of a specific protein in the presence of the compound suggests that the compound has bound to and protected that protein from proteolysis, thus indicating target engagement.[8]
Caption: A schematic overview of the Drug Affinity Responsive Target Stability (DARTS) protocol.
Detailed DARTS Protocol
Materials:
-
Cell culture reagents
-
Cell line of interest
-
1-(Oxolane-3-carbonyl)pyrrolidin-3-amine
-
Vehicle control (e.g., DMSO)
-
Lysis buffer without protease inhibitors (e.g., M-PER)
-
Protease (e.g., Pronase or Thermolysin)
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents (as for CETSA)
Procedure:
-
Cell Lysis: Harvest cells and lyse them in a suitable buffer without protease inhibitors.
-
Lysate Preparation: Centrifuge the lysate to remove cell debris and collect the supernatant. Determine the protein concentration.
-
Treatment: Aliquot the lysate and treat with various concentrations of 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine or vehicle for a predetermined time (e.g., 1 hour at room temperature).
-
Proteolysis: Add a protease (the concentration and digestion time need to be optimized for each target) to each sample and incubate.
-
Stopping the Reaction: Stop the digestion by adding a protease inhibitor cocktail and/or by adding SDS-PAGE sample buffer and boiling.
-
Western Blotting:
-
Load equal amounts of the digested lysates onto an SDS-PAGE gel.
-
Perform electrophoresis, transfer, blocking, and antibody incubations as described for CETSA.
-
-
Data Analysis: Compare the band intensity of the putative target protein in the treated versus the vehicle control lanes. A stronger band in the treated lane indicates protection from proteolysis and thus target engagement.
Hypothetical DARTS Data
| Protease Concentration | Target Protein Level (Vehicle) | Target Protein Level (Compound) |
| 0 µg/mL | 100% | 100% |
| 1 µg/mL | 70% | 95% |
| 5 µg/mL | 30% | 80% |
| 10 µg/mL | 5% | 60% |
| 20 µg/mL | <1% | 40% |
Comparison of CETSA and DARTS
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand-induced thermal stabilization.[9][20][21] | Ligand-induced conformational change leading to altered protease susceptibility.[8] |
| Cellular Context | Can be performed in intact cells, preserving the native cellular environment.[8][23] | Typically performed on cell lysates, which may not fully represent the intracellular environment.[8] |
| Compound Requirements | No modification of the compound is needed (label-free).[9][22] | No modification of the compound is needed (label-free).[8] |
| Applicability | Broadly applicable to a wide range of soluble and even some membrane proteins.[21] | Applicable to proteins that undergo a conformational change upon ligand binding that affects protease accessibility.[8] |
| Potential for False Negatives | Some ligand-protein interactions may not result in a significant change in thermal stability.[8] | The binding of a ligand may not protect the protein from proteolysis, or may even increase its susceptibility. |
| Throughput | Can be adapted to a higher-throughput format.[20][22] | Generally lower throughput due to the need for optimization of protease digestion conditions. |
| Primary Readout | Shift in the protein melting curve. | Protection of the protein from degradation. |
Conclusion
Both CETSA and DARTS are powerful, label-free methods for confirming the cellular target engagement of novel compounds like 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine. The choice between the two will depend on the specific research question, the nature of the putative target, and the available resources.
-
CETSA is often preferred for its ability to be performed in intact cells, providing a more physiologically relevant assessment of target engagement.[8] Its adaptability to higher-throughput formats also makes it suitable for screening campaigns.[20]
-
DARTS offers a valuable orthogonal approach, particularly when a thermal shift is not observed with CETSA, as it relies on a different biophysical principle.[8]
For a comprehensive validation of the target of a novel compound, employing both methods can provide a high degree of confidence in the findings. By carefully designing and executing these experiments, researchers can gain crucial insights into the mechanism of action of their compounds, paving the way for successful drug development.
References
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- Eurofins DiscoverX. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery [Video]. YouTube.
- Seashore-Ludlow, B., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology, 18(4), 731-746.
- Creative Proteomics. (n.d.). DARTS vs CETSA: Choosing the Right Assay for Target Validation.
- St. John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
- MDPI. (2025, April 22). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review.
- Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques.
- Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays.
- St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 68(12), 12331-12368.
- Frontiers in Cell and Developmental Biology. (2023, February 23). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research.
- National Center for Biotechnology Information. (2022, June 9). Current Advances in CETSA.
- St John-Campbell, S., & Bhalay, G. (2026, February 7). Target Engagement Assays in Early Drug Discovery. ResearchGate.
- Sygnature Discovery. (n.d.). Biophysical Assays.
- bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions.
- Royal Society of Chemistry. (n.d.). Chapter 4: Modern Biophysical Methods for Screening and Drug Discovery.
- PubMed. (2025, June 26). Target Engagement Assays in Early Drug Discovery.
- Journal of Medicinal Chemistry. (2025, June 4). Target Engagement Assays in Early Drug Discovery.
- Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood.
- Wikipedia. (n.d.). Pyrrolidine.
- Villhauer, E. B., et al. (2003). 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. Journal of Medicinal Chemistry, 46(13), 2774-2789.
- National Institutes of Health. (n.d.). The effects of prodrug size and a carbonyl linker on L-type amino acid transporter 1-targeted cellular and brain uptake.
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- Fröhlich, R., et al. (2001). Methylated analogues of methyl (R)-4-(3,4-dichlorophenylacetyl)- 3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89696) as highly potent kappa-receptor agonists: stereoselective synthesis, opioid-receptor affinity, receptor selectivity, and functional studies. Journal of Medicinal Chemistry, 44(17), 2814-2826.
- MDPI. (2024, June 28). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives.
- Vasudevan, A., et al. (2002). Synthesis and evaluation of potent pyrrolidine H(3) antagonists. Bioorganic & Medicinal Chemistry Letters, 12(21), 3055-3058.
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- MDPI. (2025, November 13). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase.
- MDPI. (2024, November 25). Chemical, In Cellulo, and In Silico Characterization of the Aminocholine Analogs of VG.
- Jae, H. S., et al. (2001). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. Journal of Medicinal Chemistry, 44(23), 3978-3984.
- Hosseininezhad, S., & Ramazani, A. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.
- Google Patents. (n.d.). US2525584A - Production of pyrrolidine.
- MDPI. (2020, January 5). Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents.
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A Head-to-Head Comparison of 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine Stereoisomers: A Methodological Guide
In the landscape of modern drug discovery, the chirality of a molecule is not a mere structural footnote; it is a critical determinant of its pharmacological profile. The spatial arrangement of atoms can dictate the difference between a potent therapeutic agent and an inactive or even toxic compound. This guide provides a comprehensive framework for the synthesis, separation, and comparative evaluation of the four stereoisomers of 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine, a novel scaffold with potential applications in medicinal chemistry.
This document moves beyond a simple recitation of facts, instead offering a detailed methodological blueprint for researchers. We will explore the "why" behind experimental choices, ensuring that the described protocols are not only robust but also self-validating. The ultimate goal is to equip scientists with the necessary tools to conduct a thorough head-to-head comparison of these stereoisomers, enabling data-driven decisions in the drug development process.
The Four Stereoisomers: A Structural Overview
The molecule 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine possesses two chiral centers: one at the 3-position of the pyrrolidine ring and another at the 3-position of the oxolane ring. This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers. For the purpose of this guide, we will designate them as follows:
-
(R,R)-isomer: (R)-1-((R)-Oxolane-3-carbonyl)pyrrolidin-3-amine
-
(S,S)-isomer: (S)-1-((S)-Oxolane-3-carbonyl)pyrrolidin-3-amine
-
(R,S)-isomer: (S)-1-((R)-Oxolane-3-carbonyl)pyrrolidin-3-amine
-
(S,R)-isomer: (R)-1-((S)-Oxolane-3-carbonyl)pyrrolidin-3-amine
The (R,R) and (S,S) isomers are enantiomers of each other, as are the (R,S) and (S,R) isomers. The relationship between any other pairing is diastereomeric. Understanding these relationships is fundamental to designing appropriate separation and characterization strategies.
Synthesis and Stereocontrol: Accessing the Isomers
A convergent synthetic approach is recommended for accessing all four stereoisomers. This involves the separate synthesis of the chiral building blocks, followed by their coupling.
Synthesis of Chiral Building Blocks
The key starting materials are the enantiomerically pure forms of 3-aminopyrrolidine and oxolane-3-carboxylic acid. These are commercially available, but their stereochemical purity should be confirmed prior to use, typically by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) after derivatization with a suitable chiral agent (e.g., Mosher's acid chloride).
Amide Coupling and Diastereomer Formation
The coupling of the chiral amine and carboxylic acid is a standard amide bond formation reaction. The choice of coupling reagent is critical to minimize racemization. Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are recommended.
By systematically reacting each enantiomer of the amine with each enantiomer of the acid, all four stereoisomers can be synthesized as two diastereomeric pairs:
-
(R)-3-aminopyrrolidine + (R)-oxolane-3-carboxylic acid → (R,R)-isomer
-
(S)-3-aminopyrrolidine + (S)-oxolane-3-carboxylic acid → (S,S)-isomer
-
(R)-3-aminopyrrolidine + (S)-oxolane-3-carboxylic acid → (R,S)-isomer
-
(S)-3-aminopyrrolidine + (R)-oxolane-3-carboxylic acid → (S,R)-isomer
The following diagram illustrates the synthetic workflow:
Figure 1. Convergent synthetic workflow for the four stereoisomers.
Separation and Purification: Isolating the Stereoisomers
While the synthesis yields diastereomeric pairs, these pairs themselves are enantiomers. Therefore, a two-stage purification strategy is often employed.
Separation of Diastereomers
Diastereomers have different physical properties and can therefore be separated by standard chromatographic techniques such as flash column chromatography or preparative HPLC. The crude reaction mixture from each coupling can be purified to yield the diastereomerically pure product.
Chiral Separation of Enantiomers
In the event that the starting materials were not enantiomerically pure, or if a racemic synthesis was performed, the resulting enantiomeric pairs would need to be separated. This is achieved using chiral chromatography, most commonly Supercritical Fluid Chromatography (SFC) or HPLC with a chiral stationary phase (CSP).
Experimental Protocol: Chiral SFC for Enantiomeric Separation
-
Column Selection: Screen a variety of chiral columns (e.g., Chiralpak AD-H, AS-H, IC) to identify a stationary phase that provides baseline resolution of the enantiomers.
-
Mobile Phase Optimization: A typical mobile phase for SFC is a mixture of supercritical CO2 and a polar co-solvent such as methanol or ethanol, often with an additive like diethylamine (DEA) for basic compounds. A gradient elution may be necessary.
-
Method Validation: Once a suitable method is developed, it should be validated for robustness and reproducibility.
-
Preparative SFC: Scale up the analytical method to a preparative scale to isolate gram quantities of each enantiomer with high enantiomeric excess (>99% ee).
-
Purity Analysis: The purity of the isolated enantiomers should be confirmed by analytical chiral SFC and an achiral purity method (e.g., UPLC-MS).
Structural Elucidation: Confirming Absolute Stereochemistry
The absolute configuration of each of the four stereoisomers must be unambiguously determined. While the stereochemistry of the starting materials provides a strong indication, it is essential to confirm the final product structures.
-
X-ray Crystallography: This is the gold standard for determining absolute stereochemistry. If a suitable single crystal of one of the isomers can be obtained, its three-dimensional structure can be determined, which in turn allows for the assignment of the other isomers based on the synthetic pathway.
-
Vibrational Circular Dichroism (VCD): VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution. The experimental VCD spectrum is compared to a theoretically predicted spectrum for a given enantiomer. A good match between the experimental and theoretical spectra provides a high degree of confidence in the stereochemical assignment.
Head-to-Head Comparison of Physicochemical Properties
The four stereoisomers should be compared for their fundamental physicochemical properties, as these can significantly impact their suitability as drug candidates.
| Property | Experimental Method | Rationale |
| Solubility | Kinetic and thermodynamic solubility assays in various buffers (e.g., pH 2.0, 7.4, 9.0) | Poor solubility can hinder absorption and lead to formulation challenges. |
| Lipophilicity (LogD) | Shake-flask method or HPLC-based method at different pH values | LogD influences a molecule's ability to cross cell membranes and its potential for off-target effects. |
| pKa | Potentiometric titration or capillary electrophoresis | The ionization state of a molecule at physiological pH affects its solubility, permeability, and target binding. |
| Melting Point | Differential Scanning Calorimetry (DSC) | Provides information on the crystalline form and stability of the solid state. |
| Hygroscopicity | Dynamic Vapor Sorption (DVS) | The tendency of a solid to absorb moisture from the air can impact its handling and stability. |
Comparative Biological and Pharmacological Evaluation
This is the core of the head-to-head comparison, where the biological activity and drug-like properties of the four stereoisomers are assessed. A tiered approach is recommended, starting with in vitro assays and progressing to more complex studies for the most promising isomers.
In Vitro Biological Activity
The choice of assay will depend on the intended therapeutic target. For example, if the target is a G-protein coupled receptor (GPCR), a radioligand binding assay could be used to determine the affinity (Ki) of each isomer. If the target is an enzyme, an enzyme inhibition assay would be used to determine the potency (IC50).
Experimental Protocol: GPCR Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing the target GPCR.
-
Assay Buffer: Use a buffer that is optimized for the specific receptor and radioligand.
-
Competition Binding: Incubate the membranes with a fixed concentration of a suitable radioligand and increasing concentrations of the test compounds (the four stereoisomers).
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Detection: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding as a function of the log of the competitor concentration. Fit the data to a one-site competition model to determine the Ki value for each isomer.
Figure 2. Workflow for a competitive radioligand binding assay.
In Vitro ADME and Safety Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential safety liabilities, is crucial.
| ADME/Safety Parameter | Experimental Assay | Rationale |
| Metabolic Stability | Incubation with liver microsomes or hepatocytes | Determines how quickly the compound is metabolized, which influences its half-life in the body. |
| CYP450 Inhibition | Fluorometric or LC-MS/MS-based assays for major CYP isoforms | Assesses the potential for drug-drug interactions. |
| Plasma Protein Binding | Equilibrium dialysis or ultracentrifugation | The extent of binding to plasma proteins affects the free concentration of the drug available to interact with its target. |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assay | Predicts the ability of the compound to be absorbed from the gut. |
| hERG Inhibition | Patch-clamp electrophysiology or binding assay | Screens for potential cardiotoxicity, a major cause of drug attrition. |
| Cytotoxicity | Cell viability assays (e.g., MTT, CellTiter-Glo) in a panel of cell lines | Provides an early indication of general toxicity. |
Data Summary and Interpretation
All quantitative data should be summarized in a clear and concise table to facilitate a direct comparison of the four stereoisomers.
| Isomer | Ki (nM) | Solubility (µg/mL) | LogD @ pH 7.4 | Microsomal Stability (% remaining) | hERG IC50 (µM) |
| (R,R) | |||||
| (S,S) | |||||
| (R,S) | |||||
| (S,R) |
The interpretation of this data should be holistic. The ideal candidate will possess a combination of high on-target potency, favorable physicochemical properties, and a clean safety profile. It is not uncommon for one stereoisomer to be significantly more potent than the others (eutomer), while another may be responsible for undesirable off-target effects (distomer).
Conclusion
The rigorous, head-to-head comparison of stereoisomers is a non-negotiable aspect of modern drug discovery. By following the methodological framework outlined in this guide, researchers can systematically synthesize, purify, characterize, and evaluate the four stereoisomers of 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine. This data-driven approach ensures that the most promising candidate is selected for further development, ultimately increasing the probability of success in bringing a safe and effective new medicine to patients.
References
-
Chirality in Drug Design and Development. Nature Reviews Drug Discovery. [Link]
-
Peptide Coupling Reagents: A Review of the State of the Art. Molecules. [Link]
-
Supercritical Fluid Chromatography for the Separation of Chiral Compounds. Journal of Chromatography A. [Link]
-
Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD). Chirality. [Link]
-
Radioligand Binding Assays: A Practical Guide. Methods in Molecular Biology. [Link]
-
The hERG Channel: A Review of the Cardiac Safety Issue. Journal of Pharmacological and Toxicological Methods. [Link]
Comparing antibacterial efficacy of pyrrolidine-3,4-diamine derivatives
Comparative Antibacterial Efficacy of Pyrrolidine-3,4-Diamine Derivatives: A Technical Evaluation Guide
As a Senior Application Scientist, my objective in evaluating emerging chemical scaffolds is to move beyond superficial data reporting and dissect the why behind a compound's performance. In the ongoing battle against antimicrobial resistance (AMR), the pyrrolidine-3,4-diamine scaffold has emerged as a highly versatile moiety in antibacterial drug discovery[1]. However, its efficacy is not absolute; it is highly dependent on its structural integration and the specific bacterial pathways it is engineered to target.
This guide provides an objective, data-driven comparison of pyrrolidine-3,4-diamine derivatives against established antibiotics, detailing their mechanistic divergence, comparative efficacy, and the self-validating experimental protocols required for rigorous evaluation.
Mechanistic Divergence & Target Specificity
When evaluating pyrrolidine-3,4-diamine derivatives, it is crucial to understand their structure-activity relationship (SAR) divergence. The biological target dictates whether this scaffold will act as a potent bactericidal agent or a weak inhibitor.
-
Success in DNA Gyrase Inhibition: When integrated into the C7 position of a fluoroquinolone core, the trans-3,4-diamine configuration drastically enhances binding affinity to the water-metal ion bridge of the bacterial DNA gyrase and Topoisomerase IV complexes[2]. The basicity of the diamine group improves outer membrane permeability in Gram-negative bacteria, while the five-membered pyrrolidine ring provides the exact steric bulk needed to stabilize the lethal DNA cleavage complex, leading to rapid double-strand breaks and cell death.
-
Failure as Ribosomal Translation Inhibitors: Conversely, attempts to use the pyrrolidine-3,4-diamine core as a standalone aminoglycoside mimetic to target ribosomal RNA translation have proven suboptimal[3]. As demonstrated by Hermann et al., the rigid five-membered pyrrolidine ring restricts the spatial orientation of the amines. It fails to accurately mimic the cis-1,3-diamine configuration of 2-deoxystreptamine (2-DOS) required for high-affinity ribosomal RNA recognition, rendering them significantly weaker than their six-membered piperidine counterparts[4].
Mechanistic pathway of DNA replication arrest by pyrrolidine-3,4-diamine derivatives.
Comparative Antibacterial Efficacy Data
The Minimum Inhibitory Concentration (MIC) is the benchmark for quantifying antimicrobial effectiveness. The table below synthesizes experimental MIC values of standalone pyrrolidine derivatives against standard clinical antibiotics. Standalone pyrrolidine derivatives show moderate activity, but when utilized as substituents on quinolone cores, their efficacy increases exponentially against Gram-positive organisms[1],[2].
| Compound / Antibiotic | S. aureus (Gram +) MIC (µg/mL) | B. subtilis (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | P. aeruginosa (Gram -) MIC (µg/mL) | Primary Target Mechanism |
| Pyrrolidine Deriv. 4a | 32 | 32 | 64 - 125 | 64 | DNA Gyrase / Cell Wall[1] |
| Pyrrolidine Deriv. 11 | 30.5 | 21.7 | >128 (No activity) | >128 (No activity) | DNA Gyrase / Cell Wall[1] |
| 7-Pyrrolidinyl Quinolone | <0.5 | <0.5 | 1.0 | 4.0 | DNA Gyrase / Topo IV[2] |
| Amoxicillin (Control) | >128 (Resistant) | 64 | 64 | 256 | Cell Wall (PBPs)[1] |
| Ciprofloxacin (Control) | 0.5 | 0.25 | 0.015 | 0.25 | DNA Gyrase / Topo IV |
Experimental Protocol: Self-Validating MIC Assay
Trustworthiness in antibacterial drug discovery relies on self-validating protocols. Standard optical density (OD) measurements are highly susceptible to false positives caused by the poor aqueous solubility of novel lipophilic scaffolds, which precipitate and scatter light. To establish a self-validating system, this protocol integrates a terminal resazurin reduction step.
Causality Focus: Resazurin serves as a metabolic biosensor. Its reduction to the highly fluorescent resorufin by active bacterial dehydrogenases confirms true biological viability, completely decoupling the MIC readout from optical artifacts caused by compound precipitation. Furthermore, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is strictly utilized because physiological concentrations of calcium and magnesium are critical for stabilizing the bacterial outer membrane, ensuring accurate permeability assessments.
Step-by-Step Methodology:
-
Inoculum Standardization: Cultivate the target bacterial strain on agar plates overnight. Suspend isolated colonies in sterile saline to achieve a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in CAMHB to achieve the working inoculum.
-
Compound Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the pyrrolidine-3,4-diamine derivatives in CAMHB. Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced cytotoxicity.
-
Co-incubation: Add an equal volume of the working bacterial inoculum to each well. Seal the plate with a breathable membrane and incubate at 37°C for 16–20 hours under aerobic conditions.
-
Metabolic Validation (Resazurin Addition): Add 10 µL of a 0.015% resazurin sodium salt solution to all wells. Incubate for an additional 2 hours.
-
Data Acquisition: Determine the MIC visually or fluorometrically (Excitation 560 nm / Emission 590 nm). The MIC is the lowest concentration well that remains blue (indicating complete inhibition of metabolic activity), whereas pink wells indicate surviving, metabolically active bacteria.
Self-validating experimental workflow for Minimum Inhibitory Concentration (MIC) assays.
References[1] Title: Pyrrolidine-3,4-diamine Derivatives: A Comparative Analysis of Antibacterial Efficacy
Source: BenchChem Technical Support URL: ]">https://www.benchchem.com[3] Title: Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics Source: PubMed Central (PMC) URL: [Link]4] Title: Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]2] Title: Novel quinolone derivatives as potent antibacterials Source: Elsevier Science Ltd. / Bioorganic & Medicinal Chemistry Letters URL: [Link]
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Navigating the Unseen: A Senior Scientist's Guide to Safely Handling 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine
Hazard Analysis: Deconstructing the Molecule to Predict Its Behavior
The foundation of safe handling is a thorough understanding of the potential hazards. By examining the constituent parts of 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine (CAS No. 1249697-28-6), we can anticipate its chemical temperament.
-
The Pyrrolidine Backbone: The pyrrolidine ring, a saturated amine, is the primary driver of the compound's likely hazardous properties. Pyrrolidine itself is classified as a highly flammable liquid and vapor.[1][2] It is also corrosive, capable of causing severe skin burns and eye damage.[1][2][3][4][5] As a strong base, it can react violently with acids and strong oxidizing agents.[4] Inhalation, ingestion, or skin absorption of pyrrolidine can be harmful, potentially affecting the nervous system.[3][4][6]
-
The Oxolane (Tetrahydrofuran) Moiety: The oxolane ring is chemically known as tetrahydrofuran (THF). THF is a highly flammable liquid and a severe eye and skin irritant.[7][8] A critical and often overlooked hazard of THF and other ethers is the potential for the formation of explosive peroxides upon exposure to air and light.[7][8]
-
The Amine Group: The presence of a primary amine group on the pyrrolidine ring further contributes to the basicity and potential corrosivity of the molecule.
Inferred Hazard Profile for 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine:
Based on this structural analysis, we must assume that 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine is a flammable, corrosive, and potentially toxic substance. The following table summarizes the anticipated hazards.
| Hazard Classification | Anticipated Effects | Primary Contributing Moiety |
| Flammable Liquid | May form flammable vapor-air mixtures. | Pyrrolidine, Oxolane |
| Skin Corrosion/Irritation | Likely to cause skin irritation or severe burns upon contact.[3][4] | Pyrrolidine, Amine Group |
| Serious Eye Damage/Irritation | Likely to cause serious eye irritation or permanent damage.[3][4] | Pyrrolidine, Amine Group |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, absorbed through the skin, or inhaled.[2][3][9] | Pyrrolidine |
| Reactivity | Potential for violent reactions with strong acids and oxidizing agents. | Pyrrolidine, Amine Group |
| Peroxide Formation | Potential to form explosive peroxides upon storage. | Oxolane |
Your Armor: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves | Lab coat | Not generally required if handled in a ventilated enclosure |
| Dissolving and Solution Preparation | Chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Chemical-resistant lab coat or apron | Required if not performed in a fume hood |
| Running Reactions and Transfers | Chemical splash goggles and face shield | Nitrile or neoprene gloves (double-gloving recommended) | Chemical-resistant lab coat or apron | Required if not performed in a fume hood |
| Large-Scale Operations (>5g) | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron over lab coat | Air-purifying respirator with organic vapor cartridges or supplied-air respirator |
| Handling Spills | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron | Air-purifying respirator with organic vapor cartridges or supplied-air respirator |
A Note on Glove Selection: Standard nitrile gloves offer good initial protection for incidental contact. However, for prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber are recommended. Always inspect gloves for any signs of degradation or perforation before use.[8][10]
The Environment of Safety: Engineering Controls and Safe Handling
Your personal protective equipment is the last line of defense. Primary containment and a controlled environment are paramount.
Workflow for Safe Handling:
Caption: A step-by-step workflow for the safe handling of 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine.
Key Procedural Steps:
-
Work in a Certified Chemical Fume Hood: All manipulations of 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine, including weighing, dissolving, and transferring, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3][11][12]
-
Grounding and Bonding: Due to the flammability of the parent compounds, take precautions against static discharge, especially when transferring large quantities of the substance or its solutions in flammable solvents.[3][10][13]
-
Avoid Incompatible Materials: Keep the compound away from strong acids and oxidizing agents to prevent vigorous and potentially dangerous reactions.[4]
-
Date and Monitor for Peroxides: Upon receipt and opening, the container should be dated. Given the oxolane moiety, it is prudent to treat this compound as a potential peroxide former.[7][8] If the material is stored for an extended period (over 12 months), it should be tested for the presence of peroxides before use.
-
Maintain Small Quantities: Whenever possible, work with the smallest practical quantities of the material to minimize the potential impact of any incident.[7][8]
In Case of Emergency: Preparedness and Response
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Neutralize (if safe): For small spills of this basic compound, cautious neutralization with a weak acid (e.g., citric acid solution) may be considered by trained personnel.
-
Collect and Dispose: Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.
Exposure Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[3][11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Waste Disposal: A Responsible Conclusion
All waste containing 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect all waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[5]
By embracing this comprehensive safety framework, you are not merely following a protocol; you are actively participating in a culture of scientific excellence and responsibility. Your commitment to safety ensures the well-being of yourself and your colleagues, and upholds the integrity of your groundbreaking research.
References
- New Jersey Department of Health and Senior Services. (1999). Hazardous Substance Fact Sheet: Pyrrolidine.
- 3M. (n.d.). Safety Data Sheet.
- OKS. (2025). OKS 8601 - SAFETY DATA SHEET.
- Enamine. (n.d.). Safety Data Sheet.
- Cayman Chemical. (2025). Safety Data Sheet.
- Cole-Parmer. (2005). Material Safety Data Sheet - Pyrrolidine.
- International Programme on Chemical Safety. (n.d.). International Chemical Safety Cards (ICSC): 1315 - PYRROLIDINE.
- International Programme on Chemical Safety. (n.d.). International Chemical Safety Cards (ICSC): 0562 - PYRROLIDONE.
- A2B Chem. (n.d.). 1249697-28-6 | 1-(oxolane-2-carbonyl)pyrrolidin-3-amine.
- LGC Standards. (n.d.). Safety data sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (2023). SAFETY DATA SHEET - Pyrrolidine.
- Apollo Scientific. (n.d.). Pyrrolidine.
- Fisher Scientific. (2015). Safety Data Sheet: Tetrahydrofuran.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - (+/-)-1-Boc-3-aminopyrrolidine.
- Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Chemsrc. (2025). 1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-carbonyl}-2-methylpyrrolidine-2-carboxylic acid.
- BLDpharm. (n.d.). 457097-75-5|(R)-1-Methylpyrrolidin-3-amine.
- Combi-Blocks. (n.d.). Amines.
- University of Michigan Environment, Health & Safety. (n.d.). Tetrahydrofuran.
- Sigma-Aldrich. (n.d.). 3-(pyrrolidine-1-carbonyl)cyclopentan-1-amine.
- University of California, Santa Barbara. (2012). Tetrahydrofuran (THF) - Standard Operating Procedure.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: tetrahydrofuran.
Sources
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- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. ICSC 1315 - PYRROLIDINE [inchem.org]
- 5. cpachem.com [cpachem.com]
- 6. nj.gov [nj.gov]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. multimedia.3m.com [multimedia.3m.com]
- 12. oks-germany.com [oks-germany.com]
- 13. chemos.de [chemos.de]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
